SIRT5 inhibitor 6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C21H28N6O4S |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
3-[3-[[2-(benzylamino)-5-ethoxycarbonylpyrimidin-4-yl]amino]propylcarbamothioylamino]propanoic acid |
InChI |
InChI=1S/C21H28N6O4S/c1-2-31-19(30)16-14-26-20(25-13-15-7-4-3-5-8-15)27-18(16)22-10-6-11-23-21(32)24-12-9-17(28)29/h3-5,7-8,14H,2,6,9-13H2,1H3,(H,28,29)(H2,23,24,32)(H2,22,25,26,27) |
InChI Key |
CEAPZJWXJWNRMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCCCNC(=S)NCCC(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thiosuccinyl Peptide-Based SIRT5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] This post-translational modification is crucial for the function of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism.[3][4] Given its central role in metabolic regulation, SIRT5 has emerged as a promising therapeutic target for various diseases, including cancer and metabolic disorders. This guide provides an in-depth look at the mechanism of action of a specific class of potent and selective SIRT5 inhibitors: thiosuccinyl peptides.
Mechanism of Action: Mechanism-Based Inhibition
Thiosuccinyl peptides are designed as mechanism-based inhibitors that specifically target SIRT5's unique preference for desuccinylation.[1][5] Unlike other sirtuins that primarily function as deacetylases, SIRT5 efficiently hydrolyzes succinyl and malonyl groups.[1] This substrate specificity allows for the development of highly selective inhibitors.
The inhibitory action of thiosuccinyl peptides stems from their ability to mimic the natural succinylated substrate of SIRT5. The key to their mechanism is the replacement of the oxygen atom in the scissile amide bond of the succinyl group with a sulfur atom, creating a thioamide.[1] During the enzymatic reaction, SIRT5 recognizes and binds the thiosuccinyl peptide. The reaction proceeds through the initial catalytic steps, leading to the formation of a covalent 1'-S-alkylimidate intermediate.[1][6] However, this thio-intermediate is significantly more stable than its oxygen-containing counterpart and is resistant to hydrolysis.[1] Consequently, the enzyme becomes trapped in this stalled covalent complex, rendering it inactive.[1][6] This mechanism-based inhibition is highly specific to SIRT5, as other sirtuins do not efficiently recognize or bind the succinyl-lysine mimic.[2]
digraph "Mechanism_Based_Inhibition" {
graph [rankdir="LR", splines=ortho, nodesep=1];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
SIRT5 [shape=egg, fillcolor="#4285F4", fontcolor="#FFFFFF", label="SIRT5 Active Site"];
Thiosuccinyl_Peptide [shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124", label="Thiosuccinyl Peptide"];
NAD [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="NAD+"];
Binding [shape=point, width=0];
Stalled_Complex [shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", label="Stalled Covalent\n1'-S-alkylimidate Intermediate"];
Inhibition [shape=doublecircle, label="Inhibition", fillcolor="#202124", fontcolor="#FFFFFF"];
SIRT5 -> Binding [arrowhead=none];
Thiosuccinyl_Peptide -> Binding;
NAD -> Binding;
Binding -> Stalled_Complex [label="Enzymatic Reaction Start"];
Stalled_Complex -> Inhibition [label="Hydrolysis Resistant"];
}
Workflow for HPLC-based SIRT5 inhibition assay.
Western Blot Analysis of Protein Succinylation
This method is used to assess the effect of SIRT5 inhibition on the succinylation status of endogenous proteins in a cellular context.
a. Materials:
-
Cell culture reagents
-
SIRT5 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against succinyl-lysine
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol:
-
Treat cells with the SIRT5 inhibitor or vehicle control for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-succinyl-lysine antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of an inhibitor with SIRT5 in a cellular environment.
a. Materials:
-
Cell culture reagents
-
SIRT5 inhibitor
-
PBS
-
Liquid nitrogen
-
Ultracentrifuge
-
SDS-PAGE and Western blot reagents (as above)
-
Primary antibody against SIRT5
b. Protocol:
-
Treat intact cells with the SIRT5 inhibitor or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Analyze the amount of soluble SIRT5 remaining at each temperature by Western blotting.
-
Ligand binding will stabilize SIRT5, resulting in a higher melting temperature compared to the vehicle-treated control.
Signaling Pathways Affected by SIRT5 Inhibition
Inhibition of SIRT5 leads to the hyper-succinylation of its target proteins, thereby modulating their activity and impacting downstream signaling pathways.
Tricarboxylic Acid (TCA) Cycle
SIRT5 desuccinylates and inhibits the activity of Succinate Dehydrogenase (SDHA), a key enzyme in both the TCA cycle and the electron transport chain.[4] Inhibition of SIRT5 leads to increased succinylation and activity of SDHA, resulting in enhanced succinate-driven respiration.[4]
```dot
digraph "TCA_Cycle_Regulation" {
graph [splines=ortho];
node [shape=box, style=rounded, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
SIRT5 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="SIRT5"];
Thiosuccinyl_Inhibitor [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Thiosuccinyl\nPeptide Inhibitor"];
SDHA [fillcolor="#FBBC05", fontcolor="#202124", label="SDHA"];
Succinylation [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124", label="Succinylation"];
Activity [shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF", label="SDHA Activity"];
Respiration [shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF", label="Succinate-driven\nRespiration"];
Thiosuccinyl_Inhibitor -> SIRT5 [label="inhibits"];
SIRT5 -> SDHA [label="desuccinylates"];
SDHA -> Succinylation [arrowhead=none];
Succinylation -> SDHA [dir=back, label="increases"];
SDHA -> Activity [label="regulates"];
Activity -> Respiration [label="drives"];
}
References
- 1. 3.6. In Vitro Desuccinylation Assay to Assess the Activity of Purified SIRT5 and SIRT5-H158Y proteins [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. A Selective Cyclic Peptidic Human SIRT5 Inhibitor [mdpi.com]
- 4. SIRT5-Mediated Lysine Desuccinylation Impacts Diverse Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiosuccinyl peptides as Sirt5-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of SIRT5 in mitochondrial metabolism?
SIRT5 in Mitochondrial Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Sirtuin 5 (SIRT5) is a critical NAD+-dependent protein deacylase primarily localized within the mitochondrial matrix.[1][2][3][4] Unlike other sirtuins, SIRT5 exhibits potent desuccinylase, demalonylase, and deglutarylase activities, with comparatively weak deacetylase activity.[5][6][7][8] This unique substrate preference allows it to regulate a distinct set of proteins, placing it as a pivotal modulator of core metabolic processes.[1][9] SIRT5 governs key steps in the urea cycle, fatty acid oxidation, the TCA cycle, and ketone body formation by removing negatively charged acyl modifications from key metabolic enzymes.[6][7][8] Dysregulation of SIRT5 is implicated in a range of metabolic disorders and cancers, making it a compelling target for therapeutic development. This guide provides an in-depth overview of SIRT5's function, quantitative data on its targets, detailed experimental protocols, and visual pathways to elucidate its role in mitochondrial metabolism.
Core Enzymatic Functions of SIRT5
SIRT5 is one of three sirtuins (SIRT3, SIRT4, SIRT5) located in the mitochondria, the cell's primary hub for energy metabolism.[1][10] Its catalytic activity is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+), linking its function directly to the cell's energy status.[10] The primary enzymatic role of SIRT5 is to remove succinyl, malonyl, and glutaryl groups from lysine residues on substrate proteins.[6][8] This activity is significantly more efficient than its ability to remove acetyl groups, a preference dictated by a uniquely structured acyl-lysine binding pocket.[11][12] By reversing these post-translational modifications (PTMs), SIRT5 directly alters the activity, stability, or localization of its target proteins.
SIRT5's Role in Key Mitochondrial Metabolic Pathways
SIRT5 regulates numerous metabolic pathways by targeting key enzymes. Deficiency in SIRT5 leads to the hypersuccinylation of a vast number of mitochondrial proteins, demonstrating its role as a major desuccinylase.[1][13]
Urea Cycle and Ammonia Detoxification
SIRT5 is a critical activator of the urea cycle, the primary pathway for disposing of toxic ammonia.[2][3]
-
Target: Carbamoyl Phosphate Synthetase 1 (CPS1), the enzyme that catalyzes the first and rate-limiting step of the cycle.[1][3][14]
-
Mechanism: SIRT5 interacts with and deacetylates/desuccinylates CPS1, leading to a significant increase in its enzymatic activity.[2][3][4][14]
-
Physiological Context: During metabolic states like fasting or on a high-protein diet, mitochondrial NAD+ levels rise, activating SIRT5.[2][4] This enhances CPS1 activity to cope with the increased amino acid catabolism and ammonia load.[2][4] Consequently, SIRT5 knockout mice exhibit elevated blood ammonia (hyperammonemia) under these conditions.[2][3][4][14]
Fatty Acid Oxidation (FAO)
SIRT5 promotes the breakdown of fatty acids for energy.[5][6] It achieves this by activating multiple enzymes within the FAO pathway.
-
Target 1: Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). SIRT5 desuccinylates VLCAD at lysines K482, K492, and K507, while SIRT3 deacetylates K507.[15][16] This dual regulation enhances VLCAD's enzymatic activity and, critically, its binding to cardiolipin in the inner mitochondrial membrane.[15][16]
-
Target 2: Enoyl-CoA hydratase (ECHA). SIRT5 activates ECHA through desuccinylation, further promoting FAO.[6]
-
Target 3: Hydroxyacyl-coenzyme A dehydrogenase (HADH). SIRT5 also targets HADH, another key enzyme in the β-oxidation spiral.[17]
TCA Cycle and Oxidative Phosphorylation
SIRT5's influence on the TCA cycle is multifaceted, involving both activation and inhibition of key enzymes.
-
Inhibition of Succinate Dehydrogenase (SDHA): SIRT5 desuccinylates and inhibits the activity of SDHA (Complex II of the electron transport chain).[5][6][7] Depletion of SIRT5 results in increased SDHA activity and higher succinate-dependent respiration.[5][6]
-
Activation of Isocitrate Dehydrogenase 2 (IDH2): In contrast, SIRT5 desuccinylates and activates IDH2.[6][7] IDH2 is a crucial enzyme that generates NADPH, a key reducing equivalent for mitochondrial antioxidant defense.[6]
Ketogenesis
During fasting or starvation, SIRT5 promotes the production of ketone bodies, an alternative energy source.
-
Target: 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketogenesis.[6][13]
-
Mechanism: SIRT5 desuccinylates HMGCS2, which is otherwise inhibited by succinylation, thereby restoring its activity.[6][13] Mice lacking SIRT5 show reduced HMGCS2 activity due to hypersuccinylation.[6]
Quantitative Data Summary
The following tables summarize the key protein targets of SIRT5 and the quantitative impact of its activity on mitochondrial metabolism.
Table 1: Key Mitochondrial Substrates of SIRT5 and Functional Effects
| Substrate Protein | Metabolic Pathway | Acyl Modification Removed | Effect on Activity | Citations |
|---|---|---|---|---|
| CPS1 | Urea Cycle | Deacetylation / Desuccinylation | Activation | [1][2][3][4][14] |
| VLCAD | Fatty Acid Oxidation | Desuccinylation | Activation / Membrane Binding | [15][16] |
| HMGCS2 | Ketogenesis | Desuccinylation | Activation | [6][13] |
| IDH2 | TCA Cycle / Redox Balance | Desuccinylation | Activation | [6][7] |
| ECHA | Fatty Acid Oxidation | Desuccinylation | Activation | [6] |
| SDHA (Complex II) | TCA Cycle / ETC | Desuccinylation | Inhibition | [5][6][7] |
| GAPDH | Glycolysis | Demalonylation | Activation |[7][18][19] |
Table 2: Quantitative Effects of SIRT5 Modulation on Metabolic Parameters
| Model System | SIRT5 Status | Measured Parameter | Quantitative Change | Citations |
|---|---|---|---|---|
| Mouse Liver | SIRT5 KO vs. WT (Fasted) | CPS1 Activity | ~30% lower activity in KO | [14] |
| Mouse Liver | SIRT5 KO vs. WT (Fasted) | Blood Ammonia Levels | Significantly elevated in KO | [2][4][14] |
| Mouse Liver Mitochondria | SIRT5 KO vs. WT | Protein Succinylation Sites | >90% of sites show hypersuccinylation in KO | [1] |
| Mouse Liver Mitochondria | SIRT5 KO vs. WT | HMGCS2 Activity | Reduced activity in KO | [6] |
| 293T Cells | SIRT5 Depletion | SDH-dependent Respiration | Increased respiration | [5][6] |
| SIRT5 KO Mouse Hepatocytes | SIRT5 KO vs. WT | Glycolytic Flux | Decreased flux in KO |[19] |
Key Experimental Protocols
Protocol: In Vitro SIRT5 Deacylase Assay (Fluorometric)
This protocol measures SIRT5 activity by quantifying the production of nicotinamide (NAM), a universal product of sirtuin-catalyzed deacylation.[20]
1. Reagents & Materials:
-
Purified, recombinant human SIRT5 enzyme.[21]
-
Synthetic peptide substrate with a succinylated lysine (e.g., from a known target like H3K9succ or a custom peptide).
-
NAD+ (Cofactor).
-
Recombinant yeast nicotinamidase (yPnc1).[20]
-
Sirtuin Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer Solution: Glutamate Dehydrogenase (GDH), α-ketoglutarate, ortho-phthalaldehyde (OPT).[20]
-
96-well black, flat-bottom microplate.
-
Fluorometric plate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).
2. Procedure:
-
Reaction Setup: In a 96-well plate, prepare triplicate reactions. For each 50 µL reaction, add:
-
25 µL of 2x Sirtuin Assay Buffer.
-
5 µL of NAD+ (to a final concentration of 500 µM).
-
5 µL of succinylated peptide substrate (to a final concentration of 100 µM).
-
5 µL of yPnc1 enzyme.[20]
-
5 µL of SIRT5 enzyme (e.g., 0.5 µM final concentration).
-
Negative Control: Prepare parallel reactions replacing the SIRT5 enzyme with buffer.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes. The SIRT5 reaction produces NAM, which is immediately converted to ammonia and nicotinate by yPnc1.
-
Development: Add 50 µL of the Developer Solution to each well. This solution contains GDH and α-ketoglutarate to consume any interfering ammonia from other sources, and OPT, which reacts with the enzymatically produced ammonia to generate a fluorescent product.[20]
-
Incubation (Development): Incubate at room temperature for 15-30 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader.
-
Analysis: Subtract the background fluorescence (negative control wells) from the sample wells. Enzyme activity can be calculated by comparing the signal to a standard curve generated with known concentrations of ammonia.
Protocol: Identification of SIRT5 Substrates via Quantitative Mass Spectrometry
This workflow identifies endogenous SIRT5 substrates by comparing the lysine succinylome of wild-type (WT) systems versus those lacking SIRT5 (Knockout/KO).[22][23]
1. Sample Preparation:
-
Culture and harvest WT and SIRT5-KO cells or tissues.
-
Isolate mitochondria using differential centrifugation.
-
Lyse the mitochondria and extract total protein. Quantify protein concentration (e.g., via BCA assay).
2. Proteolytic Digestion:
-
Denature proteins using urea, reduce disulfide bonds with DTT, and alkylate cysteines with iodoacetamide.
-
Digest proteins into peptides using a protease like trypsin overnight at 37°C.
3. Immunoaffinity Enrichment:
-
Incubate the resulting peptide mixtures with agarose beads conjugated to a pan-specific anti-succinyl-lysine antibody.[22][23]
-
Wash the beads extensively to remove non-succinylated peptides.
-
Elute the enriched succinylated peptides from the beads, typically using an acidic buffer.
4. LC-MS/MS Analysis:
-
Analyze the enriched peptide fractions using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Data can be acquired in a data-dependent (DDA) or data-independent (DIA) fashion.
5. Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS/MS data against a protein sequence database to identify peptides.[24]
-
Perform label-free quantification (LFQ) to compare the abundance of each identified succinylated peptide between the WT and SIRT5-KO samples.
-
A peptide with a succinylation site that shows a statistically significant increase in abundance in the SIRT5-KO sample compared to the WT is considered a high-confidence, direct substrate of SIRT5.[1]
References
- 1. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 4. SIRT5 Deacetylates carbamoyl phosphate synthetase 1 and regulates the urea cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. Function and regulation of the mitochondrial sirtuin isoform Sirt5 in Mammalia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 12. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT3 and SIRT5 regulate the enzyme activity and cardiolipin binding of very long-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of activity-based probes for the protein deacylase Sirt1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. How to Analysis Protein Acylation - Creative Proteomics [creative-proteomics.com]
A Technical Guide to Substrate-Competitive Inhibition of SIRT5 for Researchers and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria, where it plays a significant role in regulating cellular metabolism and stress responses. Unlike other sirtuins, SIRT5 preferentially removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2][3] This unique substrate preference makes it a compelling target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.[4] This technical guide provides an in-depth overview of the substrate-competitive inhibition of SIRT5, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data for known inhibitors, details key experimental protocols for their characterization, and visualizes the underlying molecular mechanisms and pathways.
Introduction to SIRT5 and Substrate-Competitive Inhibition
SIRT5 is a class III histone deacetylase (HDAC) that is instrumental in cellular homeostasis by modulating the activity of proteins involved in glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the urea cycle.[5] It achieves this by catalyzing the removal of specific acyl groups from lysine residues on its substrate proteins.[3]
Substrate-competitive inhibitors are small molecules that directly compete with the endogenous acylated substrate for binding to the active site of SIRT5.[2][6] By occupying the acyl-lysine binding pocket, these inhibitors prevent the enzyme from binding to and deacylating its natural targets.[2][6] This mode of inhibition is particularly attractive for developing selective inhibitors, as the substrate binding sites of different sirtuin isoforms have distinct features.[3]
Quantitative Data for Substrate-Competitive SIRT5 Inhibitors
The development of potent and selective SIRT5 inhibitors is an active area of research. A summary of the quantitative data for several known substrate-competitive inhibitors is presented below. This data is essential for comparing the potency and selectivity of different compounds.
| Inhibitor | Type | IC50 (SIRT5) | Ki (SIRT5) | Selectivity over other Sirtuins | Reference |
| Compound 47 | Small Molecule | 210 nM | - | >3800-fold vs SIRT1/2/3/6 | [2] |
| Compound 58 | Small Molecule | 310 nM | - | Improved selectivity vs SIRT1/3 | [2] |
| Compound 31 | 3-thioureidopropanoic acid derivative | 3.0 µM | - | >600-fold vs SIRT1-3, 6 | [3] |
| Compound 43 | (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide derivative | 5.59 ± 0.75 μM | - | Selective over SIRT2/6 | [3] |
| Thiobarbiturate derivative 56 | Thiobarbiturate | 2.3 ± 0.2 μM | - | Active against SIRT1/2, selective over SIRT3 | [3] |
| H3K9TSu | Thiosuccinyl peptide | 5 µM | - | Inactive against other sirtuins (>100 µM) | [3] |
| MC3482 | Small Molecule | 42% inhibition at 50 µM | - | Selective, no inhibition of SIRT1/3 | [3] |
| Suramin | Small Molecule | 22-25 µM | - | Inhibits SIRT1-3 (IC50s 5-75 µM) | [3] |
| Peptide 37 | Peptide derivative | - | 4.3 µM | >50 µM against SIRT1/2/3 | [3] |
| Peptide 39 | Peptide derivative | 15.4 nM | - | - | [3] |
| Cyclic tripeptide 42 | Cyclic peptide | 2.2 ± 0.89 μM | - | >100-fold vs SIRT1/2/3/6 | [3] |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration.
Key Signaling Pathways Regulated by SIRT5
SIRT5's regulatory role in metabolism is exemplified by its influence on the urea cycle and fatty acid oxidation. Substrate-competitive inhibition of SIRT5 can modulate these pathways, offering potential therapeutic avenues.
Urea Cycle Regulation
SIRT5 is a key regulator of the urea cycle, a critical pathway for the detoxification of ammonia.[7][8] It achieves this by deacetylating and activating carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme in this pathway.[8] Inhibition of SIRT5 would lead to the hyperacetylation and inactivation of CPS1, resulting in decreased ammonia detoxification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection [mdpi.com]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle [dspace.mit.edu]
SIRT5 as a Therapeutic Target in Septic Acute Kidney Injury: A Technical Guide
Abstract: Sepsis-induced acute kidney injury (SAKI) is a critical condition with high morbidity and mortality, characterized by profound mitochondrial dysfunction in renal tubular epithelial cells. Sirtuin 5 (SIRT5), a NAD+-dependent mitochondrial deacylase, has emerged as a key regulator of cellular metabolism and stress responses. This technical guide provides an in-depth analysis of the role of SIRT5 in the pathophysiology of SAKI, consolidating current research on its molecular mechanisms, preclinical evidence, and therapeutic potential. We detail the signaling pathways modulated by SIRT5, present quantitative data from key studies in structured tables, and provide comprehensive experimental protocols for researchers aiming to investigate this target. The evidence positions SIRT5 as a promising therapeutic target for mitigating mitochondrial damage and alleviating SAKI.
Introduction: The Challenge of Septic Acute Kidney Injury
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection.[1][2] The kidneys are among the most vulnerable organs, with septic acute kidney injury (SAKI) being the most common cause of AKI in critically ill patients, affecting up to 50% of individuals with severe sepsis.[3] The pathophysiology of SAKI is complex, involving hemodynamic instability, inflammation, and oxidative stress.[2] At the cellular level, a central pathogenic event is severe mitochondrial damage in renal tubular epithelial cells (RTECs), leading to an energy crisis, excessive production of reactive oxygen species (ROS), and apoptosis.[4]
Sirtuins (SIRTs), a family of seven NAD+-dependent enzymes, are crucial regulators of cellular health, metabolism, and longevity.[1] Within this family, the mitochondrial sirtuins—SIRT3, SIRT4, and SIRT5—are of particular interest for their roles in governing mitochondrial function.[5][6] SIRT5, primarily known for its desuccinylase, demalonylase, and deglutarylase activities, modulates key metabolic enzymes.[7] Emerging research has identified SIRT5 as a critical protective factor in the context of SAKI, making it a compelling target for therapeutic intervention.
Molecular Mechanisms of SIRT5 in SAKI
SIRT5 exerts its protective effects in SAKI primarily by preserving mitochondrial integrity and function. This is achieved through the modulation of several key signaling pathways and direct deacylation of mitochondrial proteins.
Activation of AMPK Signaling
Studies have shown that SIRT5 expression is linked to the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][8] In sepsis, the level of phosphorylated AMPK (p-AMPK) in RTECs decreases, contributing to mitochondrial damage.[4] SIRT5 overexpression enhances p-AMPK levels, which in turn helps to restore mitochondrial function, increase ATP production, and reduce ROS generation, thereby alleviating SAKI.[4][8][9]
Regulation of Mitochondrial Fission via ATPIF1 Desuccinylation
Excessive mitochondrial fission is a key driver of organ damage in sepsis.[10][11] Recent evidence indicates that SIRT5 plays a pivotal role in preventing this pathological fission.[10] The protective mechanism involves the desuccinylation of ATPase inhibitory factor 1 (ATPIF1).[10][11] By removing succinyl groups from ATPIF1, SIRT5 modulates its activity, which in turn helps to suppress excessive mitochondrial fission, preserving mitochondrial dynamics and cell viability in RTECs.[10]
Modulation of Oxidative Stress Pathways
SIRT5 also contributes to the regulation of oxidative stress. While some studies in other forms of AKI suggest complex roles, in the context of sepsis, SIRT5's ability to maintain mitochondrial health indirectly reduces ROS production.[7][9] Furthermore, research points to a potential regulatory link between SIRT5 and the Nrf2/HO-1 pathway, a critical antioxidant response system, suggesting another layer of its protective function.[12][13]
Preclinical Evidence for SIRT5 as a Target
In vivo and in vitro studies provide compelling evidence for the protective role of SIRT5 in SAKI. Animal models, typically involving cecal ligation and puncture (CLP) in mice, and cell culture models using human kidney (HK-2) cells stimulated with lipopolysaccharide (LPS), have been instrumental.[4][10]
In Vivo Data (CLP Mouse Model)
The CLP model mimics the complex pathophysiology of human sepsis.[3] Studies using this model have consistently demonstrated that SIRT5 is protective.
| Parameter | Wild-Type (WT) + CLP | SIRT5 Knockout (KO) + CLP | Observation | Reference(s) |
| Survival | Higher | Shortened Survival Times | SIRT5 deficiency worsens outcomes. | [10][11] |
| Renal Injury Markers | Elevated | Significantly More Elevated | SIRT5 protects against kidney damage. | [10][11][14] |
| p-AMPK Levels | Decreased | Further Decreased | SIRT5 is associated with AMPK activation. | [4] |
| Mitochondrial Fission | Increased | Significantly More Increased | SIRT5 prevents excessive fission. | [10][11] |
In Vitro Data (LPS-stimulated HK-2 Cells)
HK-2 cells, a human renal tubular epithelial cell line, are used to model the direct effects of endotoxins on the kidney.
| Condition | Outcome Metric | Result | Conclusion | Reference(s) |
| LPS + SIRT5 Overexpression | Cell Viability | Mitigated LPS-induced decrease | SIRT5 is cytoprotective. | [10][11] |
| Mitochondrial Fission | Mitigated LPS-induced increase | SIRT5 preserves mitochondrial dynamics. | [10][11] | |
| ATP Content | Restored | SIRT5 maintains cellular energy. | [4] | |
| ROS Production | Reduced | SIRT5 has antioxidant effects. | [4][9] | |
| LPS + SIRT5 Downregulation | Cell Viability | Decreased further | Loss of SIRT5 is detrimental. | [10][11] |
| Mitochondrial Fission | Exacerbated | Loss of SIRT5 worsens mitochondrial damage. | [10][11] |
Experimental Protocols and Methodologies
Reproducible and rigorous experimental design is crucial for studying SIRT5 in SAKI. Below are detailed protocols for the key models and assays cited in the literature.
Cecal Ligation and Puncture (CLP) Mouse Model
The CLP model is the most widely used experimental model to replicate human sepsis.[3]
-
Animals: Wild-type and SIRT5 knockout (KO) mice (e.g., C57BL/6 background), aged 8-12 weeks.
-
Anesthesia: Anesthetize the mouse via intraperitoneal (IP) injection of pentobarbital sodium (e.g., 50 mg/kg). Confirm anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Perform a 1-cm midline laparotomy to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve (e.g., at 50% of its length) with a silk suture (e.g., 4-0). Avoid obstructing the bowel.
-
Puncture the ligated cecum once or twice with a needle (e.g., 22-gauge).
-
Gently squeeze the cecum to extrude a small amount of fecal material.
-
Return the cecum to the peritoneal cavity.
-
Close the abdominal incision in two layers (peritoneum and skin) with sutures.
-
-
Post-Operative Care:
-
Administer fluid resuscitation immediately post-surgery (e.g., 1 mL of sterile saline, subcutaneously).
-
Provide analgesics as per institutional guidelines.
-
Monitor animals closely for signs of distress and survival.
-
-
Sham Control: Sham-operated animals undergo the same procedure (anesthesia, laparotomy, cecal exposure) but without ligation and puncture.
-
Endpoint Analysis: At a predetermined time point (e.g., 24 hours), euthanize animals and collect blood (for serum creatinine/BUN) and kidney tissues for histology, Western blot, and other molecular analyses.
In Vitro SAKI Model (LPS on HK-2 Cells)
This model assesses the direct impact of bacterial endotoxin on RTECs.
-
Cell Culture: Culture human kidney 2 (HK-2) cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection (Optional): For overexpression or knockdown studies, transfect HK-2 cells with SIRT5-expressing plasmids, siRNA targeting SIRT5, or corresponding negative controls using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Allow cells to recover for 24-48 hours.
-
LPS Stimulation: Treat the cells with lipopolysaccharide (LPS) from E. coli (e.g., 10 µg/mL) for a specified duration (e.g., 12 or 24 hours) to induce an injury state.
-
Control Group: Treat control cells with the vehicle (e.g., sterile PBS or medium) only.
Key Analytical Assays
-
Western Blotting:
-
Lyse kidney tissue or HK-2 cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-SIRT5, anti-p-AMPK, anti-AMPK, anti-ATPIF1, anti-cleaved Caspase-3, anti-β-actin).
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Co-Immunoprecipitation (for Desuccinylation):
-
Lyse cells with a non-denaturing lysis buffer.
-
Pre-clear lysates with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against the protein of interest (e.g., anti-ATPIF1) or an isotype control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blot using an anti-pan-succinyl-lysine antibody and the antibody for the protein of interest.
-
-
Mitochondrial Function Assays:
-
ROS Production: Incubate live cells with a fluorescent probe like CellROX Deep Red or DCFH-DA. Measure fluorescence intensity using a flow cytometer or fluorescence microscope.
-
ATP Measurement: Lyse cells and measure ATP levels using a luciferase-based ATP assay kit according to the manufacturer's instructions.
-
Mitochondrial Morphology: Stain live cells with MitoTracker Red CMXRos. Visualize mitochondrial structure (fused vs. fragmented) using confocal or fluorescence microscopy.
-
Therapeutic Implications and Future Directions
The collective evidence strongly suggests that enhancing SIRT5 activity is a viable therapeutic strategy for SAKI. Upregulation of SIRT5 can attenuate mitochondrial dysfunction, a core pathogenic driver, thereby protecting the kidney.[4] This positions SIRT5 as a high-potential drug target.
Future research and development should focus on:
-
Development of Specific SIRT5 Activators: While SIRT5 inhibitors have been explored for other conditions, the development of potent and specific SIRT5 activators is a key unmet need for treating SAKI.[9]
-
Understanding Context-Dependency: Some studies have shown that SIRT5 deletion can be protective in other forms of AKI, such as those induced by ischemia or cisplatin, potentially by shifting fatty acid oxidation from mitochondria to peroxisomes.[5][15][16][17] It is critical to elucidate the context-specific mechanisms that dictate whether SIRT5 is protective or detrimental to design safe and effective therapies.
-
Translational Studies: Preclinical success must be translated into clinical settings. Investigating SIRT5 expression levels and succinylation profiles in kidney biopsies from septic patients could provide crucial insights into its relevance in human SAKI.
Conclusion
SIRT5 is a critical regulator of mitochondrial health in renal tubular epithelial cells during septic stress. Through mechanisms including the activation of the AMPK signaling pathway and the desuccinylation of key mitochondrial proteins like ATPIF1, SIRT5 mitigates excessive mitochondrial fission, restores cellular energy production, and reduces oxidative stress. Preclinical data robustly supports a protective role for SIRT5 in SAKI, establishing it as a promising therapeutic target. The development of targeted SIRT5 activators represents a novel and exciting avenue for the treatment of this devastating clinical condition.
References
- 1. The role of inflammatory response and metabolic reprogramming in sepsis-associated acute kidney injury: mechanistic insights and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The sepsis as cause of acute kidney injury: an experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. ADENOSINE MONOPHOSPHATE-ACTIVATED PROTEIN KINASE PHOSPHORYLATION MEDIATED BY SIRTUIN 5 ALLEVIATES SEPTIC ACUTE KIDNEY INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sirtuins play critical and diverse roles in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 3 deficiency promotes acute kidney injury induced by sepsis via mitochondrial dysfunction and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role and therapeutic potential of SIRTs in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SIRTUIN 5 ALLEVIATES EXCESSIVE MITOCHONDRIAL FISSION VIA DESUCCINYLATION OF ATPASE INHIBITORY FACTOR 1 IN SEPSIS-INDUCED ACUTE KIDNEY INJURY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sirtuin Family in Acute Kidney Injury: Insights into Cellular Mechanisms and Potential Targets for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirtuin Family in Acute Kidney Injury: Insights into Cellular Mechanisms and Potential Targets for Treatment [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The role of Sirtuin 5 in acute kidney injury - Sunder Sims-Lucas [grantome.com]
- 16. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sirtuin 5 Regulates Proximal Tubule Fatty Acid Oxidation to Protect against AKI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Assay Protocol for SIRT5 Inhibitor 6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases, primarily localized in the mitochondria.[1] It plays a crucial role in regulating various metabolic pathways by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Dysregulation of SIRT5 has been implicated in several diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[2][3] SIRT5 Inhibitor 6 has been identified as a potent and selective substrate-competitive inhibitor of SIRT5 with a reported IC50 of 3.0 μM.[4] These application notes provide a detailed protocol for a fluorogenic in vitro assay to characterize the inhibitory activity of this compound and similar compounds.
Principle of the Assay
The in vitro assay for this compound is based on a two-step fluorogenic reaction. In the first step, recombinant human SIRT5 enzyme desuccinylates a synthetic peptide substrate containing a succinylated lysine residue linked to a fluorophore, 7-amino-4-methylcoumarin (AMC), which is quenched by a quencher group. In the presence of the co-substrate NAD+, active SIRT5 removes the succinyl group. In the second step, a developer solution containing a peptidase (e.g., trypsin) is added. The peptidase specifically cleaves the desuccinylated peptide, liberating the AMC fluorophore from the quencher and resulting in a quantifiable increase in fluorescence. The inhibitory potential of a compound is determined by measuring the reduction in the fluorescent signal in its presence.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SIRT5 signaling pathway and the experimental workflow for the in vitro assay.
Figure 1: SIRT5 Signaling Pathway and Inhibition.
Figure 2: Experimental Workflow for SIRT5 Inhibition Assay.
Quantitative Data Summary
The inhibitory activities of various small molecule inhibitors against SIRT5 are summarized in the table below. This data allows for a comparative analysis of their potency.
| Compound | IC50 (μM) | Mechanism of Action | Selectivity Notes |
| This compound | 3.0 | Substrate-competitive | Data not fully available |
| Suramin | 22 - 46.6 | Not specified | Non-selective, also inhibits SIRT1 and SIRT2.[2] |
| Compound 10 | 5.38 | Substrate-competitive | Moderate selectivity over SIRT1-3.[4] |
| Compound 14 | 4.07 | Substrate-competitive | Moderate selectivity over SIRT1-3.[4] |
| Compound 47 | 0.21 | Substrate-competitive | >100-fold selectivity over SIRT1-3 and SIRT6.[4] |
| Thiobarbiturate derivative 56 | 2.3 | Not specified | Also inhibits SIRT1, SIRT2, and SIRT3.[7] |
| H3K9TSu peptide | 5 | Mechanism-based, Competitive | Inactive against other sirtuins (>100 μM).[7] |
| Nicotinamide | 150 | Non-competitive | General sirtuin inhibitor.[7] |
Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for high-throughput screening.
Materials and Reagents
-
Recombinant Human SIRT5 (e.g., BPS Bioscience, Cat# 50016)
-
Fluorogenic SIRT5 Substrate (e.g., a succinylated peptide with C-terminal AMC)
-
NAD+ (Nicotinamide Adenine Dinucleotide)
-
This compound
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing Trypsin and Nicotinamide)
-
96-well black, low-binding microtiter plate
-
Fluorescence microplate reader
Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in SIRT5 Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare working solutions of Recombinant Human SIRT5, Fluorogenic SIRT5 Substrate, and NAD+ in SIRT5 Assay Buffer at the desired concentrations. Typical final concentrations are:
-
SIRT5: 1 μM
-
Fluorogenic Substrate: 0.3 mM
-
NAD+: 0.5 mM
-
-
-
Assay Reaction:
-
Add the following to each well of the 96-well plate:
-
Test Wells: Assay Buffer, SIRT5 enzyme, NAD+, and this compound dilution.
-
Positive Control (No Inhibition): Assay Buffer, SIRT5 enzyme, NAD+, and vehicle (e.g., DMSO in Assay Buffer).
-
Negative Control (No Enzyme): Assay Buffer, NAD+, and vehicle.
-
-
Initiate the enzymatic reaction by adding the Fluorogenic SIRT5 Substrate to all wells.
-
The final reaction volume should be consistent across all wells (e.g., 50 μL).
-
-
Incubation:
-
Incubate the plate at 37°C for 45 minutes. Protect the plate from light.
-
-
Development:
-
Add the Developer Solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of approximately 480-500 nm and an emission wavelength of approximately 520-540 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (Negative Control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)]
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro evaluation of this compound. The fluorogenic assay described is a robust and sensitive method suitable for determining the potency and mechanism of action of SIRT5 inhibitors. The provided comparative data for other known inhibitors serves as a valuable reference for interpreting experimental results. This protocol can be readily implemented by researchers in academic and industrial settings to advance the discovery and development of novel SIRT5-targeting therapeutics.
References
- 1. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.co.jp [abcam.co.jp]
- 6. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SIRT5 Inhibitor 6 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SIRT5 inhibitor 6 in cell culture experiments. The information is intended to guide researchers in studying the cellular effects of SIRT5 inhibition, with a focus on metabolic and signaling pathways.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent deacylases primarily located in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Through this activity, SIRT5 modulates key metabolic pathways including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia detoxification.[3][4] Dysregulation of SIRT5 has been implicated in various diseases, including cancer and metabolic disorders, making it an attractive therapeutic target.[2][5]
SIRT5 inhibitors are valuable tools for investigating the biological functions of SIRT5 and for assessing its therapeutic potential.[2] "this compound" is a potent and selective inhibitor of SIRT5. By blocking the deacylase activity of SIRT5, this inhibitor leads to the accumulation of acylated proteins, thereby altering cellular metabolism and signaling.[6]
Data Presentation: Quantitative Data for SIRT5 Inhibitors
The following table summarizes the available quantitative data for this compound and other relevant SIRT5 inhibitors for comparative purposes.
| Inhibitor | Target(s) | IC50 Value | Cell Line(s) | Notes |
| This compound | SIRT5 | 3.0 µM | Not specified in available literature | Potent, substrate-competitive, and selective. |
| MC3482 | SIRT5 | 42% inhibition at 50 µM (desuccinylase activity) | MDA-MB-231 | A specific SIRT5 inhibitor.[7][8] |
| Suramin | SIRT1, SIRT2, SIRT5 | 14.2 - 26.8 µM (deacetylase), 46.6 µM (desuccinylase) | A549 | Non-selective sirtuin inhibitor.[4] |
| Tenovin-6 | p53 activator, SIRT1, SIRT2, SIRT5 inhibitor | Not specified for SIRT5 | Various colon cancer cell lines | Also inhibits other sirtuins.[9] |
| Nicotinamide | Sirtuins | 150 µM (for SIRT5) | Not specified in available literature | A non-competitive pan-sirtuin inhibitor.[5][9] |
Signaling Pathways and Experimental Workflow
SIRT5 Signaling Pathway in Metabolism and Apoptosis
General Experimental Workflow for Studying SIRT5 Inhibition
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Objective: To prepare cells for subsequent assays and to treat them with this compound.
Materials:
-
Selected cancer cell line (e.g., MDA-MB-231, human breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture the selected cell line in complete medium in a T-75 flask until 80-90% confluency.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10]
-
Cell Seeding: Trypsinize the cells and seed them into the appropriate plates at the desired density for the specific downstream assay. For example:
-
96-well plates (for cell viability): 5,000 - 10,000 cells per well.
-
6-well plates (for Western blot or apoptosis assay): 2 x 10^5 cells per well.
-
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in the incubator.
-
Treatment: Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of the inhibitor (e.g., 0.1, 1, 3, 10, 30 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation and viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]
-
Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis for Protein Succinylation
Objective: To detect changes in the levels of protein succinylation following treatment with this compound.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-succinyl-lysine antibody
-
Anti-SIRT5 antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pan-succinyl-lysine, 1:1000 dilution) overnight at 4°C.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein succinylation.
Troubleshooting and Considerations
-
Solubility: Ensure that this compound is fully dissolved in the stock solution and diluted appropriately in the culture medium to avoid precipitation.[10]
-
Concentration and Time-Course: The optimal concentration and treatment duration for this compound may vary depending on the cell line and the specific endpoint being measured. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions.
-
Specificity: While "this compound" is reported to be selective, it is good practice to assess its effects on other sirtuins or related enzymes if off-target effects are a concern.
-
Cell Health: Monitor the general health and morphology of the cells during treatment, as high concentrations of the inhibitor or prolonged exposure may lead to non-specific toxicity.
-
Positive and Negative Controls: Always include appropriate positive (e.g., a known inducer of the measured effect) and negative (vehicle) controls in each experiment for valid data interpretation.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. MC3482 | Sirtuin | TargetMol [targetmol.com]
- 11. SIRT5 regulates autophagy and apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirtuin 5 inhibits mitochondrial metabolism in liver cancer cells and promotes apoptosis by mediating the desuccinylation of CS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the SIRT5 Inhibitor MC3482 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the SIRT5 inhibitor MC3482, including its biochemical properties and detailed protocols for its use in in vivo animal studies. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of SIRT5 inhibition in various disease models.
Introduction to SIRT5 and the Inhibitor MC3482
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily located in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. Through this activity, SIRT5 modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, glycolysis, and ammonia detoxification.[1] Its involvement in these fundamental cellular processes has implicated SIRT5 in the pathophysiology of various diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][2]
MC3482 is a specific inhibitor of SIRT5.[3][4][5][6] It has been shown to selectively inhibit the desuccinylase activity of SIRT5, making it a valuable tool for studying the biological functions of this enzyme and for evaluating the therapeutic potential of SIRT5 inhibition.[4]
Data Presentation
Biochemical and In Vitro Activity of MC3482
| Parameter | Value | Notes | Reference |
| Target | Sirtuin 5 (SIRT5) | [3][4][5][6] | |
| Inhibition of Desuccinylase Activity | 42% inhibition at 50 µM | Tested in MDA-MB-231 cells. | [4] |
| Selectivity | No significant inhibition of SIRT1 and only 8% inhibition of SIRT3 at 50 µM | Tested in MDA-MB-231 cells. | [1] |
Signaling Pathways and Experimental Workflows
SIRT5 Signaling Pathway in Metabolism and Cancer
SIRT5 plays a complex, context-dependent role in cellular signaling, acting as a key regulator of metabolism and influencing pathways implicated in cancer progression. Inhibition of SIRT5 with MC3482 can be expected to modulate these pathways.
Caption: SIRT5 signaling pathways in metabolism and cancer modulated by MC3482.
General Experimental Workflow for In Vivo Studies with MC3482
The following diagram outlines a typical workflow for evaluating the efficacy of MC3482 in a preclinical animal model.
Caption: A general experimental workflow for in vivo studies using MC3482.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Ischemic Stroke
This protocol is adapted from a study demonstrating the neuroprotective effects of MC3482 in a murine model of ischemic stroke.
1. Animal Model:
-
Adult male C57BL/6J mice (8-10 weeks old).
-
Induction of ischemic stroke via middle cerebral artery occlusion (MCAO).
2. MC3482 Formulation and Administration:
-
Vehicle: Sterile saline.
-
Preparation of MC3482 Solution: Dissolve MC3482 in the vehicle to a final concentration for injection. The exact solvent composition for in vivo use should be optimized for solubility and tolerability. A suggested starting formulation for parenteral administration is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For direct brain administration, sterile saline may be appropriate.
-
Dose: 2 mg/kg body weight.
-
Route of Administration: Lateral ventricular injection.
-
Dosing Schedule: Once daily for 7 consecutive days, starting after the onset of MCAO.
3. Monitoring and Endpoints:
-
Neurological Function: Assess daily using a neurological outcome score.
-
Behavioral Tests: Conduct tests for declarative memory, sensorimotor function, and anxiety-like behavior at the end of the treatment period.
-
Infarct Size: Measure infarct volume at the study endpoint using histological staining (e.g., TTC staining).
-
Biomarker Analysis: Collect brain tissue to measure levels of inflammatory factors and to assess the succinylation status of target proteins like Annexin A1 via Western blot or mass spectrometry.
General Protocol for Intraperitoneal (IP) Injection in Mice
For broader applications in models of cancer or metabolic disease where systemic delivery is desired, intraperitoneal injection is a common administration route.
1. Materials:
-
Sterile syringes (1 mL) and needles (26-27 gauge).
-
70% ethanol for disinfection.
-
MC3482 formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline, or 10% DMSO, 90% corn oil).[3] The final DMSO concentration should be kept low to minimize toxicity.
2. Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the MC3482 solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
Note: The optimal dose and dosing frequency for MC3482 in cancer or metabolic disease models via intraperitoneal injection have not been extensively reported and will need to be determined empirically.
Concluding Remarks
MC3482 is a valuable research tool for investigating the roles of SIRT5 in health and disease. The provided data and protocols offer a foundation for designing in vivo studies to explore its therapeutic potential. Researchers should optimize dosing, administration routes, and vehicle formulations for their specific animal models and experimental goals. Further studies are warranted to establish a more comprehensive pharmacokinetic and pharmacodynamic profile of MC3482 to facilitate its development as a potential therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC3482 | Sirtuin | TargetMol [targetmol.com]
- 6. MC3482 |CAS: 2922280-86-0 Probechem Biochemicals [probechem.com]
Application Notes and Protocols for SIRT5 Inhibitor MC3482 (Compound 6) in Mice
These application notes provide detailed protocols for the dosing and administration of the SIRT5 inhibitor MC3482, also referred to as compound 6, in murine models. This document is intended for researchers, scientists, and drug development professionals investigating the in vivo effects of SIRT5 inhibition. The protocols are based on published research and include information on dosing, administration routes, and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of SIRT5 inhibitors in mice, providing a clear comparison of different experimental setups.
Table 1: Dosing and Administration of SIRT5 Inhibitor MC3482 in a Mouse Model of Ischemic Stroke
| Parameter | Details | Reference |
| Compound | MC3482 | [1] |
| Mouse Model | Middle Cerebral Artery Occlusion (MCAO) | [1] |
| Dose | 2 mg/kg | [1] |
| Administration Route | Lateral Ventricular Injection | [1] |
| Frequency | Daily for 7 days | [1] |
| Vehicle | Not specified | |
| Observed Effects | Reduced infarct size, decreased neuroinflammation, improved long-term neurological function. | [1] |
Table 2: Dosing and Administration of a Different SIRT5 Inhibitor (Compound 29/DK1-04e) in a Mouse Model of Breast Cancer
| Parameter | Details | Reference |
| Compound | Compound 29 (DK1-04e) | [2] |
| Mouse Model | MMTV-PyMT (Genetically engineered model of breast cancer) | [2] |
| Dose | 50 mg/kg | [2] |
| Administration Route | Not specified (likely intraperitoneal or oral) | [2] |
| Frequency | Daily for 3 weeks | [2] |
| Vehicle | Not specified | |
| Observed Effects | Significantly reduced tumor size and weight. No apparent toxicity or significant weight loss. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of SIRT5 inhibitors to mice.
Protocol 1: Intracerebroventricular Administration of MC3482 in a Mouse Model of Ischemic Stroke
This protocol is adapted from a study investigating the neuroprotective effects of MC3482 in a mouse model of ischemic stroke[1].
1. Materials:
-
SIRT5 Inhibitor MC3482
-
Sterile, pyrogen-free vehicle (e.g., saline or artificial cerebrospinal fluid)
-
Stereotaxic apparatus for mice
-
Hamilton syringe (or similar microinjection system)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for craniotomy
-
Middle Cerebral Artery Occlusion (MCAO) model mice
2. Procedure:
-
Preparation of Dosing Solution:
-
Dissolve MC3482 in the chosen vehicle to a final concentration that allows for the administration of 2 mg/kg in a small volume (typically 1-5 µL).
-
Ensure the solution is sterile-filtered.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (or another appropriate anesthetic).
-
Secure the mouse in the stereotaxic apparatus.
-
Shave and disinfect the surgical area on the scalp.
-
-
Surgical Procedure (Craniotomy):
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are typically (relative to bregma): Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates may need to be optimized for the specific mouse strain and age.
-
-
Intracerebroventricular Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target DV coordinate.
-
Slowly infuse the MC3482 solution over several minutes to avoid increased intracranial pressure.
-
After infusion, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal for recovery from anesthesia and any signs of distress.
-
-
Dosing Schedule:
-
Repeat the injection daily for 7 consecutive days[1].
-
Protocol 2: General Protocol for Systemic Administration of a SIRT5 Inhibitor in a Mouse Cancer Model
This protocol is a generalized procedure based on common practices for administering small molecule inhibitors in mouse xenograft or genetically engineered models, informed by the study on compound 29[2].
1. Materials:
-
SIRT5 Inhibitor (e.g., MC3482 or a similar compound)
-
Appropriate vehicle for systemic administration (e.g., a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil)
-
Gavage needles (for oral administration) or sterile syringes and needles (for intraperitoneal injection)
-
Mouse model of disease (e.g., tumor-bearing mice)
2. Procedure:
-
Preparation of Dosing Solution:
-
Formulate the SIRT5 inhibitor in a vehicle suitable for the chosen administration route. For example, a common formulation for oral gavage or intraperitoneal injection involves dissolving the compound in a small amount of DMSO and then diluting with a mixture of PEG300, Tween-80, and saline to improve solubility and bioavailability.
-
The final concentration should be calculated based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, ensuring a consistent and manageable dosing volume (typically 100-200 µL for a mouse).
-
-
Administration:
-
Oral Gavage (PO):
-
Gently restrain the mouse.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
-
Intraperitoneal Injection (IP):
-
Restrain the mouse to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Inject the solution into the peritoneal cavity.
-
-
-
Dosing Schedule:
-
Administer the inhibitor daily for the duration of the study (e.g., 3 weeks)[2].
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Measure tumor size regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, Western blot, etc.).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to SIRT5 inhibition and experimental design.
Caption: Simplified signaling pathway of SIRT5 and the effects of its inhibition by MC3482.
Caption: General experimental workflow for in vivo studies with SIRT5 inhibitor MC3482.
References
Application of SIRT5 Inhibitors in Breast Cancer Cell Lines: A Detailed Guide
Introduction
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target in oncology.[1][2] Predominantly located in the mitochondria, SIRT5 removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] In the context of breast cancer, SIRT5 is frequently overexpressed, and its elevated levels correlate with a poor prognosis for patients.[1][3][4] This overexpression is particularly prominent in basal-like and triple-negative breast cancer subtypes.[1]
The pro-tumorigenic role of SIRT5 in breast cancer is attributed to its function in metabolic reprogramming.[3][4][5] SIRT5 promotes cancer cell proliferation and survival by desuccinylating and stabilizing key metabolic enzymes like glutaminase (GLS).[3][4] This enhances glutamine metabolism, a crucial pathway for rapidly dividing cancer cells.[3][4] Furthermore, SIRT5 has been implicated in the regulation of other metabolic enzymes such as isocitrate dehydrogenase 2 (IDH2), and in mitigating oxidative stress, thereby supporting tumor growth.[1][2]
Given its pivotal role in breast cancer progression, the inhibition of SIRT5 presents a promising therapeutic strategy. This application note provides a comprehensive overview of the use of SIRT5 inhibitors in breast cancer cell lines, with a focus on experimental protocols and data interpretation. While a specific compound named "SIRT5 inhibitor 6" was not identified in the available literature, this document will focus on well-characterized, potent, and selective SIRT5 inhibitors that have been evaluated in breast cancer models, such as MC3482 and dipeptide-based inhibitors like DK1-04e, to serve as representative examples.
Quantitative Data Summary
The following tables summarize the inhibitory activity and cellular effects of representative SIRT5 inhibitors in breast cancer cell lines.
Table 1: In Vitro Inhibitory Activity of SIRT5 Inhibitors
| Inhibitor | Target | IC50 (µM) | Selectivity | Reference |
| DK1-04 | SIRT5 | 0.34 | No inhibition of SIRT1-3, 6 at 83.3 µM | [1] |
| MC3482 | SIRT5 | Not specified (potent inhibitor) | Selective for SIRT5 | [6][7] |
| Suramin | SIRT1, SIRT2, SIRT5 | 14.2 - 46.6 | Non-selective | [8] |
Table 2: Cellular Effects of SIRT5 Inhibition in Breast Cancer Cell Lines
| Cell Line | Inhibitor/Method | Concentration | Effect | Reference |
| MDA-MB-231 | MC3482 | 50 µM | Increased intracellular ammonia, induced autophagy and mitophagy | [7][9][10][11] |
| MCF7, MDA-MB-231 | SIRT5 suppression | Not applicable | Severely reduced cell proliferation | [8] |
| MCF7, MDA-MB-231 | DK1-04e (prodrug of DK1-04) | Not specified | Strong inhibition of cell growth | [5] |
| SKBR3 | SIRT5 knockdown (siRNA) | Not applicable | Markedly reduced anchorage-independent growth | [1] |
Signaling Pathways and Experimental Workflows
SIRT5 Signaling Pathway in Breast Cancer
The diagram below illustrates the central role of SIRT5 in promoting breast cancer cell proliferation and survival through the regulation of glutamine metabolism.
Caption: SIRT5 promotes breast cancer by desuccinylating and activating glutaminase (GLS).
Experimental Workflow for Assessing SIRT5 Inhibitor Efficacy
The following diagram outlines a typical workflow for evaluating the effects of a SIRT5 inhibitor on breast cancer cell lines.
References
- 1. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and genetic perturbation establish SIRT5 as a promising target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT5 stabilizes mitochondrial glutaminase and supports breast cancer tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
Investigating Metabolic Pathways with SIRT5 Inhibitor 6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria. It plays a significant role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine residues on target proteins.[1][2][3][4] This post-translational modification dynamically controls the activity of enzymes involved in key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation (FAO), and the urea cycle.[1][2][3][4] Dysregulation of SIRT5 activity has been implicated in various diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention.
This document provides detailed application notes and protocols for utilizing SIRT5 inhibitor 6, a potent and selective cyclic pentapeptide inhibitor, to investigate its impact on metabolic pathways.
This compound: A Selective Cyclic Pentapeptide
This compound is a side chain-to-side chain cyclic pentapeptide that demonstrates strong and selective inhibition of human SIRT5. Its cyclic nature confers enhanced proteolytic stability compared to its linear counterpart, making it a valuable tool for cellular and in vivo studies.[2]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been characterized against several human sirtuin isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values.
| Sirtuin Isoform | IC50 (µM) |
| SIRT5 | ~7.5 |
| SIRT1 | >1000 |
| SIRT2 | ~96.4 |
| SIRT3 | >1000 |
| SIRT6 | >1000 |
Data sourced from Liu et al., 2016.[2]
Investigating Metabolic Pathways with this compound
Inhibition of SIRT5 by inhibitor 6 is expected to lead to the hyper-succinylation, -malonylation, and -glutarylation of its target proteins, thereby altering their activity and impacting major metabolic pathways.
Signaling Pathways Affected by SIRT5 Inhibition
SIRT5 modulates several key metabolic pathways. Inhibition of SIRT5 is expected to have the following effects:
-
Glycolysis and TCA Cycle: SIRT5 has a complex role in glucose metabolism. It has been shown to demalonylate and activate glycolytic enzymes like GAPDH, while also desuccinylating and inhibiting pyruvate dehydrogenase (PDH), which links glycolysis to the TCA cycle.[1] Therefore, treatment with inhibitor 6 may lead to a decrease in glycolytic flux and alterations in TCA cycle intermediates.
-
Fatty Acid Oxidation (FAO): SIRT5 is known to desuccinylate and activate enzymes involved in FAO.[1] Inhibition with compound 6 would be expected to decrease the rate of fatty acid oxidation.
-
Urea Cycle: SIRT5 activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle, through deacetylation.[5][6][7] Treatment with inhibitor 6 may therefore lead to a decrease in urea cycle efficiency and an accumulation of ammonia.
-
Glutamine Metabolism: SIRT5 can regulate glutamine metabolism. For instance, treatment of breast cancer and myoblast cell lines with a SIRT5 inhibitor led to increased succinylation of glutaminase (GLS) and a subsequent increase in cellular glutamate and ammonia levels.[2]
Diagram of SIRT5's Role in Metabolism
Caption: SIRT5 modulates key enzymes in central metabolic pathways.
Experimental Protocols
The following protocols are provided as a starting point for investigating the metabolic effects of this compound. Optimization may be required depending on the cell type and experimental conditions.
Experimental Workflow for Metabolic Analysis
Caption: General workflow for studying metabolic changes upon SIRT5 inhibition.
Protocol 1: In Vitro SIRT5 Inhibition Assay
This protocol is adapted from the methods described by Liu et al. (2016) to determine the IC50 of inhibitor 6 against SIRT5.[2]
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 substrate peptide (e.g., a succinylated peptide)
-
This compound
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing reagent (e.g., Trypsin, to stop the reaction and develop a fluorescent signal)
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SIRT5 substrate peptide, NAD+, and the diluted inhibitor 6 to each well.
-
Initiate the reaction by adding the SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developing reagent.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a general guide to confirm that this compound engages with SIRT5 within a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease inhibitors)
-
Antibody against SIRT5
-
Secondary antibody conjugated to HRP
-
Chemiluminescence reagent
-
Western blot equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by Western blot using an anti-SIRT5 antibody.
-
Quantify the band intensities to determine the melting curve of SIRT5 in the presence and absence of the inhibitor. An increase in the melting temperature indicates target engagement.
Protocol 3: Analysis of Cellular Respiration using Extracellular Flux Analyzer
This protocol outlines the use of a Seahorse XF or similar analyzer to measure the impact of this compound on mitochondrial respiration and glycolysis.
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF analyzer and consumables
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)
-
Glycolysis stress test reagents (e.g., glucose, oligomycin, 2-DG)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
The day of the assay, replace the culture medium with the appropriate assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Prepare the inhibitor and stress test reagents in the sensor cartridge.
-
Load the sensor cartridge and the cell plate into the Seahorse XF analyzer.
-
Perform the assay, which involves sequential injections of this compound (or vehicle), followed by the mitochondrial or glycolysis stress test compounds.
-
The analyzer will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Analyze the data to determine the effect of inhibitor 6 on basal respiration, ATP production, maximal respiration, spare respiratory capacity, and glycolysis.
Protocol 4: Quantitative Metabolomics by LC-MS/MS
This protocol provides a general workflow for identifying and quantifying changes in intracellular metabolite levels upon treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control
-
Methanol, acetonitrile, and water (LC-MS grade)
-
Internal standards
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture and treat cells with this compound or vehicle control.
-
Rapidly quench metabolism and extract metabolites using a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under nitrogen or in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples using an appropriate LC-MS/MS method for targeted or untargeted metabolomics.
-
Process the data using specialized software to identify and quantify metabolites.
-
Perform statistical analysis to identify significantly altered metabolites between the treated and control groups.
Protocol 5: Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of FAO in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Radiolabeled fatty acid (e.g., [3H]palmitate) or a fluorescent fatty acid analog
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Culture cells in a multi-well plate.
-
Pre-treat cells with this compound or vehicle control.
-
Add the labeled fatty acid to the culture medium.
-
Incubate for a specific period to allow for fatty acid uptake and oxidation.
-
Measure the product of FAO. For radiolabeled substrates, this is typically the amount of tritiated water produced. For fluorescent substrates, this can be the decrease in fluorescence of the substrate.
-
Normalize the results to the total protein content in each well.
-
Compare the rate of FAO between treated and control cells.
Protocol 6: Urea Cycle Enzyme Activity Assay (CPS1)
This protocol measures the activity of Carbamoyl Phosphate Synthetase 1 (CPS1), a key SIRT5 target in the urea cycle.
Materials:
-
Mitochondrial extracts from cells or tissues treated with this compound or vehicle
-
Assay buffer containing substrates for CPS1 (e.g., ammonium chloride, bicarbonate, ATP) and the allosteric activator N-acetylglutamate
-
Colorimetric reagent to detect the product, carbamoyl phosphate (or its downstream product, citrulline)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from treated and control cells/tissues.
-
Prepare mitochondrial lysates.
-
In a microplate, add the mitochondrial lysate to the assay buffer.
-
Incubate at 37°C to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the colorimetric reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the CPS1 activity and compare between the treated and control groups.
Conclusion
This compound is a valuable chemical probe for elucidating the role of SIRT5 in metabolic regulation. The protocols provided herein offer a framework for researchers to investigate the impact of SIRT5 inhibition on various metabolic pathways. By combining these experimental approaches, a comprehensive understanding of the metabolic consequences of SIRT5 inhibition can be achieved, potentially leading to new therapeutic strategies for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SIRT5 functions as a tumor suppressor in renal cell carcinoma by reversing the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5 regulates fatty acid oxidation and mitochondrial oxidative stress to exacerbate airway inflammation in experimental asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting SIRT5 Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 5 (SIRT5) is a member of the sirtuin family of NAD+-dependent protein deacylases. Primarily localized in the mitochondria, SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1][2] Its activity influences a variety of metabolic pathways, including the urea cycle, glycolysis, fatty acid oxidation, and ketone body production.[3][4] Dysregulation of SIRT5 has been implicated in several diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic development.
Western blotting is a fundamental and widely used technique to detect changes in protein expression and post-translational modifications, providing a reliable method to assess the inhibition of SIRT5 activity. This document provides a detailed protocol for performing Western blot analysis to detect SIRT5 inhibition by observing the increased succinylation or malonylation of its known substrates.
SIRT5 Signaling Pathway
SIRT5 modulates several key metabolic pathways by deacylating specific enzymes. For instance, in the urea cycle, SIRT5 activates Carbamoyl Phosphate Synthetase 1 (CPS1) by removing acetyl groups.[5][6] In fatty acid oxidation and ketogenesis, it desuccinylates and activates 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2).[7] Inhibition of SIRT5 leads to the hyper-succinylation or hyper-malonylation and subsequent altered activity of these and other substrate proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. SIRT5 Deacetylates Carbamoyl Phosphate Synthetase 1 and Regulates the Urea Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urea cycle regulation by mitochondrial sirtuin, SIRT5 | Aging [aging-us.com]
- 7. SIRT5 regulates the mitochondrial lysine succinylome and metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of SIRT5 Substrates
Introduction
Sirtuin 5 (SIRT5) is a crucial member of the NAD⁺-dependent protein deacylase family, primarily located in the mitochondria.[1][2] Unlike other sirtuins, SIRT5 exhibits robust desuccinylase, demalonylase, and deglutarylase activities, with only weak deacetylase activity.[1][3] This unique enzymatic profile positions SIRT5 as a key regulator of cellular metabolism. It modulates the activity of proteins involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), glycolysis, ammonia detoxification, and antioxidant defense.[1][2][3] Dysregulation of SIRT5 has been implicated in a variety of diseases, including cancer and metabolic disorders, making the identification and quantification of its substrates a critical area of research for therapeutic development.[1][4]
Mass spectrometry (MS)-based proteomics has become an indispensable tool for the large-scale identification of SIRT5 substrates.[2] These approaches, often coupled with affinity enrichment techniques, allow for the precise identification of post-translational modification (PTM) sites and their quantitative comparison between different biological states, such as in wild-type versus SIRT5-knockout (KO) models.[5][6] This document provides detailed protocols and application notes for the analysis of SIRT5 substrates using quantitative mass spectrometry.
Quantitative Data Summary
Unbiased proteomic surveys have been instrumental in defining the scope of SIRT5's regulatory roles. The use of SIRT5-deficient mouse models has revealed significant increases in lysine succinylation (Ksucc), malonylation (Kmal), and glutarylation (Kglu).[2]
Table 1: Key Metabolic Enzymes and Pathways Regulated by SIRT5
| Substrate Protein | PTM Removed | Metabolic Pathway | Functional Effect of Deacylation | References |
|---|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Succinylation | TCA Cycle / Electron Transport Chain | Activation | [7] |
| Pyruvate Dehydrogenase Complex (PDC) | Succinylation | Pyruvate Oxidation | Activation | [7] |
| Enoyl-CoA Hydratase, alpha subunit (ECHA) | Succinylation | Fatty Acid Oxidation | Activation | [8][9] |
| 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2) | Succinylation | Ketogenesis | Activation | [1][7] |
| Carbamoyl Phosphate Synthetase 1 (CPS1) | Succinylation | Urea Cycle | Activation | [7] |
| Superoxide Dismutase 1 (SOD1) | Succinylation | ROS Detoxification | Activation | [7][8] |
| Glucose-6-phosphate-1-dehydrogenase (G6PD) | Glutarylation | Pentose Phosphate Pathway | Activation | [2][8] |
| Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) | Malonylation | Glycolysis | Activation |[1][7] |
Table 2: Summary of Quantitative Proteomic Studies on SIRT5 Substrates
| Study Model | PTM Analyzed | No. of Sites with Increased Acylation in SIRT5 KO | Key Findings | References |
|---|---|---|---|---|
| Mouse Liver Mitochondria | Succinylation | 386 sites on 140 proteins | Widespread increase in succinylation, primarily affecting TCA cycle and fatty acid metabolism proteins. | [5] |
| Mouse Brain | Malonylation | 164 sites | SIRT5 knockout remodels the brain malonylome, affecting carbohydrate and lipid metabolism pathways. | [3] |
| Mouse Brain | Succinylation | 578 sites | SIRT5 deficiency impacts proteins involved in synaptic vesicle cycle and neurodegenerative diseases. | [3] |
| Sirt5 KO Heart | Succinylation | >100 proteins | Increased succinylation in Sirt5 KO heart impairs fatty acid oxidation and reduces ATP levels. |[9] |
Signaling Pathways and Experimental Workflows
Visualizing the experimental process and the biological pathways regulated by SIRT5 is essential for understanding its function.
Caption: Workflow for identifying SIRT5 substrates using quantitative proteomics.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth analysis of the Sirtuin 5-regulated mouse brain malonylome and succinylome using library-free data-independent acquisitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 5. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of Sirtuin 5 Inhibitors by Ultrafast Microchip Electrophoresis Using Nanoliter Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Metabolomics-assisted proteomics identifies succinylation and SIRT5 as important regulators of cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SIRT5 inhibitor 6 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of SIRT5 Inhibitor 6 in DMSO for researchers, scientists, and drug development professionals. The following information is intended to address common issues and questions that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the expected solubility of SIRT5 inhibitors in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, add the appropriate volume of high-purity DMSO to your vial of this compound to achieve the desired concentration. If the compound does not dissolve readily, gentle warming to 37°C or brief ultrasonication can be applied.[3] Always ensure the solution is clear before use.
Q4: How should I store the powdered (lyophilized) this compound?
A4: The powdered form of the inhibitor is stable and should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[2]
Q5: What are the recommended storage conditions and stability for this compound stock solutions in DMSO?
A5: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[2] For optimal stability, store these aliquots at -80°C, where they can be stable for up to 2 years.[2] For shorter-term storage, -20°C is acceptable for up to 1 year.[2] If a solution stored at -20°C is older than one month, its efficacy should be re-confirmed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. Incorrect solvent or low-quality DMSO. 2. The concentration is too high. 3. The compound has precipitated out of solution. | 1. Ensure you are using fresh, anhydrous, high-purity DMSO.[2] 2. Try preparing a more dilute stock solution. 3. Gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3] |
| Precipitate forms when diluting the DMSO stock solution in aqueous buffer/media. | 1. The inhibitor has low aqueous solubility. 2. The final DMSO concentration in the working solution is too low to maintain solubility. 3. Rapid dilution causing the compound to crash out. | 1. This is a common issue. Ensure the final DMSO concentration is sufficient to keep the compound in solution, typically not exceeding 0.5% for cell-based assays to avoid toxicity.[4] 2. Perform a stepwise dilution of the stock solution into your aqueous buffer or media. 3. Consider the use of a co-solvent such as PEG300, Tween-80, or SBE-β-CD in your final formulation for in vivo experiments.[1][2] |
| Inconsistent experimental results. | 1. Degradation of the inhibitor due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure the DMSO stock solution is stored at -80°C and has not exceeded its recommended storage period.[2] 2. Verify the initial weighing of the compound and the volume of DMSO used. 3. Always aliquot the stock solution after preparation to minimize freeze-thaw cycles.[2] |
Quantitative Data Summary
Note: The following data is for a representative SIRT5 inhibitor (SIRT5 Inhibitor 1, MCE Cat. No. HY-112634) due to the absence of a detailed public datasheet for this compound.
| Parameter | Value | Solvent | Notes |
| Solubility | 50 mg/mL (74.09 mM) | DMSO | May require sonication for higher concentrations.[2] |
| Powder Storage Stability | 3 years at -20°C 2 years at 4°C | N/A | |
| DMSO Solution Storage Stability | 2 years at -80°C 1 year at -20°C | DMSO | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh a specific mass of the SIRT5 inhibitor powder. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the inhibitor.
-
Dissolution: Vortex the vial until the compound is fully dissolved. If necessary, gently warm the vial to 37°C or place it in an ultrasonic bath for a few minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in appropriate vials. Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Logical flow of SIRT5 pathway and point of inhibition.
Caption: Workflow for preparing and testing inhibitor solutions.
References
Optimizing SIRT5 inhibitor 6 concentration for cell-based assays
This guide provides troubleshooting advice and frequently asked questions for researchers using SIRT5 Inhibitor 6 in cell-based assays. Our goal is to help you optimize your experimental conditions and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that targets the NAD+-dependent deacylase activity of Sirtuin 5 (SIRT5). SIRT5 primarily removes negatively charged acyl groups, such as succinyl, malonyl, and glutaryl moieties, from lysine residues on target proteins, particularly within the mitochondria.[1][2][3] By binding to the active site of the enzyme, this compound prevents the interaction between SIRT5 and its substrates.[1] This leads to an accumulation of acylated proteins, which can modulate critical metabolic pathways, including fatty acid oxidation, the urea cycle, and cellular responses to oxidative stress.[1][3][4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). For long-term storage, the solid compound should be stored at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, warm the aliquot to room temperature and vortex briefly.
Q3: What is a good starting concentration for my cell-based assay?
A3: A typical starting point for cell-based assays with a new inhibitor is to test a wide range of concentrations in a dose-response experiment.[5] For this compound, we recommend a preliminary range of 1 µM to 50 µM. The optimal concentration will be highly dependent on the cell type, assay duration, and specific endpoint being measured. It is critical to first perform a cytotoxicity assay to determine the concentration at which the inhibitor affects cell viability.[6]
Q4: How selective is this compound against other sirtuin isoforms?
A4: this compound has been designed for high selectivity towards SIRT5. However, as with any small molecule inhibitor, off-target effects are possible, especially at high concentrations.[6] We recommend performing control experiments, such as using SIRT5 knockout/knockdown cells or testing the inhibitor's effect on the activity of other sirtuins (e.g., SIRT1, SIRT2, SIRT3) if a highly specific effect needs to be confirmed.
Data Presentation
Table 1: General Properties of this compound
| Property | Value |
| Molecular Weight | 482.5 g/mol |
| Purity | >99% (HPLC) |
| Recommended Solvent | DMSO |
| Stock Solution Conc. | 10-50 mM |
| Storage (Solid) | -20°C |
| Storage (Solution) | -20°C (aliquoted) |
Table 2: Example Cytotoxicity (IC50) of this compound in Various Cell Lines (72-hour exposure)
| Cell Line | Description | Approx. IC50 (µM) |
| MDA-MB-231 | Human Breast Cancer | 45 µM |
| A549 | Human Lung Carcinoma | 60 µM |
| HEK293T | Human Embryonic Kidney | >100 µM |
| C2C12 | Mouse Myoblast | 75 µM |
Note: Data are examples and should be determined empirically for your specific cell line and experimental conditions.
Table 3: Recommended Starting Concentrations for Common Assays
| Assay Type | Recommended Starting Range | Notes |
| Target Engagement (Western Blot) | 5 - 25 µM | Treat for 12-24 hours. Monitor for increased succinylation of known SIRT5 targets. |
| Metabolic Assays (e.g., FAO) | 1 - 20 µM | Assay duration can influence the optimal concentration. |
| Cell Viability / Proliferation | 0.5 - 100 µM | Essential for determining the non-toxic working range. |
| Long-term Culture ( > 72h) | 0.5 - 10 µM | Use a concentration well below the determined IC50 to avoid confounding cytotoxic effects. |
Troubleshooting Guides
Q1: How do I determine the optimal working concentration of this compound?
A1: The optimal concentration provides maximal target inhibition with minimal cytotoxicity. Follow this two-step process:
-
Determine Cytotoxicity: First, perform a dose-response experiment to find the inhibitor's IC50 for cytotoxicity in your specific cell line. Use a cell viability assay (e.g., MTT, CellTiter-Glo®) with a broad range of concentrations (e.g., 0.1 µM to 100 µM) for a duration relevant to your planned experiment (e.g., 24, 48, 72 hours).
-
Determine Efficacy: Next, test a range of non-toxic concentrations (well below the IC50 value) in your functional assay. For example, if the IC50 is 50 µM, test concentrations like 1, 5, 10, and 25 µM. The optimal concentration will be the lowest one that gives a robust and significant effect on your endpoint of interest (e.g., increased substrate acylation, change in metabolic phenotype).
Caption: Workflow for determining the optimal concentration of this compound.
Q2: I am observing high cytotoxicity even at concentrations where I expect to see a specific inhibitory effect. What should I do?
A2: This suggests that the therapeutic window for your specific cell line and assay is narrow.
-
Confirm Cytotoxicity Curve: Ensure your IC50 determination is accurate and reproducible.
-
Reduce Incubation Time: High toxicity may be time-dependent. Try reducing the duration of inhibitor exposure to see if you can achieve the desired effect before significant cell death occurs.
-
Check Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) and that a vehicle-only (DMSO) control is included.
-
Assess Cell Health: Ensure your cells are healthy and not overly confluent before adding the inhibitor. Stressed cells can be more sensitive to chemical compounds.[7]
-
Consider Off-Target Effects: At higher concentrations, the observed toxicity may be due to off-target effects. Try to use the lowest effective concentration possible.[6]
Q3: I am not observing any effect on my target pathway, even at high concentrations of the inhibitor. What could be the cause?
A3: This can be due to several factors related to the inhibitor, the cells, or the assay itself.
-
Inhibitor Integrity: Confirm that the inhibitor has been stored correctly and has not degraded. Prepare a fresh dilution from your stock.
-
SIRT5 Expression/Activity: Verify that your cell line expresses a functional SIRT5 protein. Some cell lines may have very low endogenous SIRT5 levels or activity, in which case an inhibitor would have little effect. Check expression by Western Blot or qPCR.
-
Substrate Detection: Ensure your antibody for the acylated substrate is specific and sensitive enough to detect changes. The chosen substrate may not be a primary target of SIRT5 in your specific cellular context.
-
Cellular Permeability: While this compound is designed to be cell-permeable, issues can arise in certain cell types.[6]
-
Assay Sensitivity: Your downstream assay may not be sensitive enough to detect the biological consequences of SIRT5 inhibition.
Caption: Decision tree for troubleshooting a lack of experimental effect.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells and plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of a SIRT5 Substrate Acylation
-
Treatment: Culture cells to 70-80% confluency in 6-well plates. Treat with the desired, non-toxic concentrations of this compound and a vehicle control for 12-24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (including nicotinamide and sodium butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a known succinylated SIRT5 substrate (e.g., anti-succinyl-lysine) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading. An increase in the succinylation signal relative to the loading control indicates successful SIRT5 inhibition.
Caption: SIRT5 action and the mechanism of this compound.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. azurebiosystems.com [azurebiosystems.com]
Potential off-target effects of SIRT5 inhibitor 6
Welcome to the technical support center for SIRT5 Inhibitor 6. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential challenges and off-target effects during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth execution and accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to be a potent and selective inhibitor of Sirtuin 5 (SIRT5), an NAD+-dependent protein deacylase. SIRT5 is localized primarily in the mitochondria and is unique in its ability to remove negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine residues on substrate proteins.[1][2] By binding to the active site of SIRT5, the inhibitor blocks the interaction between the enzyme and its substrates.[1] This leads to an accumulation of acylated proteins, thereby modulating various metabolic pathways, including the urea cycle, fatty acid oxidation, and the citric acid cycle.[1][2]
Q2: I am observing a phenotype that is inconsistent with known SIRT5 functions. Could this be due to off-target effects?
A2: Yes, unexpected phenotypes can arise from off-target effects. While this compound is developed to be selective, cross-reactivity with other proteins is possible. Sirtuin family members, particularly SIRT1, SIRT2, and SIRT3, share structural similarities in their active sites, which can lead to inhibition by compounds not specifically designed for them.[3] Additionally, the inhibitor could interact with other unrelated proteins, such as kinases. It is crucial to validate that the observed phenotype is a direct result of SIRT5 inhibition.
Q3: How can I confirm that this compound is engaging its target in my cellular model?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[4][5] This method assesses the thermal stability of a protein in the presence of a ligand. Successful binding of the inhibitor to SIRT5 will increase its thermal stability, resulting in a shift in its melting temperature (Tm). This assay can be performed on intact cells or cell lysates.[6]
Q4: What are some known off-target effects of sirtuin inhibitors that I should be aware of?
A4: Sirtuin inhibitors, particularly those that are not highly selective, can exhibit a range of off-target effects. For example, some sirtuin inhibitors have been shown to interact with other HDACs, kinases, and other NAD+-utilizing enzymes.[7][8] Suramin, a non-selective sirtuin inhibitor, has been shown to bind to the NAD+ pocket, which is a common feature among sirtuins, leading to broad-spectrum inhibition.[9][10] It is important to consult the selectivity profile of the specific inhibitor you are using.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cellular Toxicity | 1. Off-target effects on essential cellular pathways. 2. High inhibitor concentration. 3. Solvent toxicity. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Run a vehicle control (e.g., DMSO) to rule out solvent effects. 3. Use orthogonal approaches to validate the phenotype, such as SIRT5 knockdown via siRNA or shRNA. |
| Lack of Expected Phenotype | 1. Poor cell permeability of the inhibitor. 2. Insufficient inhibitor concentration to achieve target engagement. 3. Rapid metabolism or efflux of the inhibitor. 4. The specific cellular model or pathway is not sensitive to SIRT5 inhibition. | 1. Confirm target engagement using CETSA. 2. Increase inhibitor concentration or incubation time. 3. Consider using a positive control compound known to elicit a response in your model system. 4. Verify SIRT5 expression levels in your cell line. |
| Conflicting Results with Genetic Knockdown | 1. Off-target effects of the inhibitor. 2. Compensatory mechanisms in the genetic knockdown model. 3. Incomplete knockdown of SIRT5. | 1. Perform a proteome-wide thermal shift assay (MS-CETSA) or other proteomics approaches to identify off-targets. 2. Validate the extent of SIRT5 knockdown by Western blot or qPCR. 3. Use multiple, independent siRNAs or shRNAs to confirm the phenotype. |
| Variability Between Experiments | 1. Inconsistent inhibitor concentration or incubation time. 2. Cell passage number and confluency. 3. Purity and stability of the inhibitor. | 1. Standardize all experimental parameters. 2. Use cells within a defined passage number range. 3. Ensure proper storage and handling of the inhibitor stock solution. |
Data on SIRT5 Inhibitor Selectivity
The following table summarizes the inhibitory activity and selectivity of various reported SIRT5 inhibitors against other sirtuin isoforms. This data can help researchers select appropriate control compounds and be aware of potential cross-reactivities.
| Inhibitor | SIRT5 IC50 | Selectivity over other Sirtuins | Reference |
| Compound 47 | 0.21 ± 0.02 μM | >3800-fold over SIRT1/2/3/6 | [11] |
| DK1-04 (28) | 0.34 µM | No inhibition of SIRT1-3,6 at 83.3 µM | [3] |
| Compound 31 | 3.0 μM | >200-fold over SIRT1-3,6 | [3] |
| Cyclic Peptide 42 | 2.2 ± 0.89 μM | >59-fold over SIRT1, >147-fold over SIRT2, >204-fold over SIRT3, >454-fold over SIRT6 | [3] |
| MC3482 | ~40% inhibition at 50 μM (desuccinylase activity) | No significant impact on SIRT1 or SIRT3 | [12] |
| Suramin | 14.2 - 26.8 μM (deacetylase), 46.6 μM (desuccinylase) | Non-selective, also inhibits SIRT1 and SIRT2 | [9] |
Key Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies.[4][6][13]
1. Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-3 hours) at 37°C.
2. Cell Lysis: a. Harvest and wash the cells with PBS. b. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors). c. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). d. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.
3. Heat Treatment: a. Aliquot the supernatant (cell lysate) into PCR tubes. b. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.
4. Protein Analysis: a. Centrifuge the heated lysates at high speed to pellet precipitated proteins. b. Collect the supernatant containing the soluble protein fraction. c. Analyze the amount of soluble SIRT5 at each temperature by Western blotting using a SIRT5-specific antibody.
5. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble SIRT5 as a function of temperature for both inhibitor-treated and vehicle-treated samples. c. The shift in the melting curve indicates target engagement.
Proteomics-Based Off-Target Identification (MS-CETSA)
This advanced technique can identify a broad range of protein targets for a given compound. The workflow is a modification of the standard CETSA protocol coupled with mass spectrometry.
1. Cell Treatment and Lysis: a. Follow steps 1 and 2 from the standard CETSA protocol.
2. Heat Treatment and Sample Preparation: a. Heat the cell lysates at a specific temperature that provides a good dynamic range for protein denaturation (determined from a pilot CETSA experiment). b. Pellet the precipitated proteins by centrifugation. c. The soluble protein fractions are then prepared for mass spectrometry analysis (e.g., reduction, alkylation, and tryptic digestion).
3. Mass Spectrometry and Data Analysis: a. Analyze the peptide mixtures by LC-MS/MS. b. Identify and quantify the proteins in the soluble fraction of both inhibitor-treated and vehicle-treated samples. c. Proteins that show increased thermal stability (i.e., remain in the soluble fraction at higher temperatures) in the presence of the inhibitor are potential targets or off-targets.
Visualizing Potential Off-Target Pathways and Experimental Workflows
To aid in understanding the potential ramifications of off-target effects and the experimental approaches to identify them, the following diagrams are provided.
Caption: Potential on-target and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Caption: Logical flow from inhibitor binding to cellular phenotype.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publications — CETSA [cetsa.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results with SIRT5 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with SIRT5 inhibitors. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is SIRT5 and what is its primary function?
Sirtuin 5 (SIRT5) is a member of the sirtuin family of proteins, which are NAD+-dependent deacylases.[1] Primarily located in the mitochondria, SIRT5 is unique in its ability to remove negatively charged acyl groups from lysine residues on target proteins, such as succinyl, malonyl, and glutaryl groups.[1][2][3][4] This activity allows SIRT5 to regulate various metabolic pathways, including the urea cycle, fatty acid oxidation, the citric acid cycle, and cellular responses to oxidative stress.[1][5][6]
Q2: How do SIRT5 inhibitors work?
SIRT5 inhibitors typically function by binding to the active site of the enzyme, which prevents the interaction between SIRT5 and its protein substrates.[1] This blockage leads to an accumulation of acylated proteins within the cell, which can alter mitochondrial metabolism and other cellular processes.[1] Some inhibitors are competitive with the acylated substrate, while others may have different mechanisms of action.[4][7]
Q3: The user query mentioned "SIRT5 inhibitor 6". Which compound is this referring to?
The designation "this compound" is not a universally standardized name and could refer to different compounds depending on the publication or supplier. For example, the compound Tenovin-6 is known to inhibit sirtuin activity, including SIRT5.[8] Another publication refers to a promising SIRT5 inhibitor as "compound 6".[9] When encountering a numerically named inhibitor, it is crucial to refer to the original publication or the supplier's documentation to identify its precise chemical structure and properties.
Q4: What are some common off-target effects to consider with SIRT5 inhibitors?
The selectivity of SIRT5 inhibitors can vary. Some compounds may also inhibit other sirtuin isoforms (SIRT1, SIRT2, SIRT3, etc.) or other enzymes.[2][10] For instance, suramin is a non-selective sirtuin inhibitor.[2] It is essential to consult the literature for the specific inhibitor being used to understand its selectivity profile and potential off-target effects, which could contribute to inconsistent experimental outcomes.[11]
Troubleshooting Guide for Inconsistent SIRT5 Inhibitor Results
Inconsistent results in experiments involving SIRT5 inhibitors can arise from various factors, from reagent handling to experimental design. The following guide addresses common issues and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| No or low inhibition observed | Incorrect inhibitor concentration: The concentration of the inhibitor may be too low to effectively inhibit SIRT5. | Prepare fresh serial dilutions of the inhibitor and perform a dose-response experiment to determine the optimal concentration.[12] |
| Poor inhibitor solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.[12] | Check the solubility information for your specific inhibitor.[13] A small amount of DMSO or ethanol can be used to dissolve the inhibitor before diluting it in the assay buffer.[12] Ensure the final solvent concentration does not affect enzyme activity. | |
| Inhibitor degradation: The inhibitor may be unstable and could have degraded during storage or handling. | Aliquot the inhibitor upon receipt and store it at the recommended temperature, avoiding repeated freeze-thaw cycles.[13][14] Prepare fresh working solutions for each experiment. | |
| Inactive enzyme: The SIRT5 enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and always keep it on ice.[12] Perform a control experiment with a known SIRT5 inhibitor to confirm enzyme activity. | |
| Substrate concentration too high: In the case of a competitive inhibitor, a high substrate concentration can outcompete the inhibitor.[15] | Optimize the substrate concentration. It is often recommended to use a substrate concentration close to its Km value. | |
| High variability between replicates | Pipetting errors: Inaccurate or inconsistent pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for common reagents to minimize pipetting steps.[14] |
| Incomplete mixing: Reagents may not be thoroughly mixed in the reaction wells. | Gently mix the contents of each well after adding all reagents, for example, by pipetting up and down or using a plate shaker.[14] | |
| Edge effects on microplates: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction rates. | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. | |
| Inconsistent results across different experiments | Batch-to-batch variation in reagents: Different lots of inhibitors, enzymes, or substrates can have varying purity or activity. | If possible, use reagents from the same batch for a series of related experiments. Qualify new batches of reagents before use. |
| Changes in experimental conditions: Minor variations in incubation time, temperature, or buffer pH can affect enzyme kinetics.[12] | Strictly adhere to the established protocol. Ensure consistent incubation times and temperatures. Prepare fresh buffer for each set of experiments. | |
| Cell-based assay issues (e.g., inconsistent cell health, passage number): The physiological state of the cells can influence their response to the inhibitor. | Use cells within a consistent passage number range. Monitor cell viability and ensure consistent cell density at the time of treatment. |
Quantitative Data for Selected SIRT5 Inhibitors
The following table summarizes the inhibitory activity of several known SIRT5 inhibitors. Note that IC50 values can vary depending on the assay conditions.
| Inhibitor | IC50 for SIRT5 | Selectivity Notes | Reference |
| Suramin | 14.2 - 26.8 µM (deacetylase), 46.6 µM (desuccinylase) | Non-selective; also inhibits SIRT1 and SIRT2. | [2] |
| MC3482 | ~40% inhibition at 50 µM (desuccinylase) | No significant impact on SIRT1 or SIRT3 activities. | [5] |
| Anthralin | 0.1 µM | Identified in a high-throughput screen. | [6] |
| DK1-04 | 0.34 µM | No inhibition of SIRT1-3, 6 at 83.3 µM. | [16] |
| Compound 30 (peptide-based) | 7.6 ± 1.5 µM | Weak inhibition of SIRT1/3/6 (>1000 µM), ~13-fold weaker for SIRT2. | [16] |
| Compound 31 (3-thioureidopropanoic acid derivative) | 3.0 µM | High selectivity over SIRT1-3, 6 (>600 µM). | [10] |
| SIRT5 inhibitor 8 (compound 10) | 5.38 µM | Competitive inhibitor. | [13] |
| Compound 47 | 0.21 µM | >3800-fold selectivity for SIRT5 over SIRT1/2/3/6. | [4] |
Experimental Protocols
General Protocol for an In Vitro SIRT5 Inhibition Assay
This protocol provides a general framework for assessing the activity of a SIRT5 inhibitor using a fluorogenic substrate.
1. Materials and Reagents:
-
Recombinant human SIRT5 enzyme
-
SIRT5 inhibitor (e.g., "this compound")
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine adjacent to a fluorophore and a quencher)
-
NAD+
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[17]
-
Developer solution (containing a protease to cleave the peptide and release the fluorophore)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
2. Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and bring it to room temperature.[14]
-
Prepare a stock solution of the SIRT5 inhibitor in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations for testing.
-
Prepare working solutions of SIRT5 enzyme, NAD+, and the fluorogenic substrate in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the SIRT5 inhibitor at various concentrations. Include a "no inhibitor" control and a "no enzyme" background control.
-
Add the SIRT5 enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.[12]
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.[12][17]
-
-
Incubation and Development:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate for an additional period (e.g., 15-30 minutes) to allow the developer to work.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: SIRT5 metabolic pathways and point of inhibition.[2][3][5][6]
Caption: Workflow for an in vitro SIRT5 inhibition assay.
Caption: Troubleshooting logic for inconsistent SIRT5 inhibitor results.
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and catalytic functions of sirtuin 6 as targets for small-molecule modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. SIRT5 inhibitor 8 | Sirtuin | | Invivochem [invivochem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Addressing compensation mechanisms after SIRT5 inhibition
Welcome to the technical support center for researchers studying the effects of SIRT5 inhibition. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of SIRT5?
SIRT5 is a crucial NAD+-dependent protein deacylase primarily located in the mitochondria.[1][2] Unlike other sirtuins that mainly function as deacetylases, SIRT5 specializes in removing negatively charged acyl groups from lysine residues, such as succinyl, malonyl, and glutaryl groups.[1][2][3] Its primary roles involve regulating key metabolic pathways, including the urea cycle, fatty acid oxidation (FAO), the tricarboxylic acid (TCA) cycle, glycolysis, and ketogenesis.[1][2]
Q2: What are the expected global metabolic effects of SIRT5 inhibition or knockout?
Inhibition or genetic deletion of SIRT5 leads to the hyper-succinylation, -malonylation, and -glutarylation of numerous mitochondrial proteins.[4][5] This can result in several observable metabolic phenotypes. For instance, SIRT5 knockout mice may exhibit elevated blood ammonia levels (hyperammonemia), particularly during fasting, due to the impaired function of Carbamoyl Phosphate Synthetase 1 (CPS1) in the urea cycle.[4][5] Researchers may also observe altered fatty acid oxidation and decreased production of ketone bodies.[6] However, it's important to note that under basal conditions, many SIRT5-deficient models show only mild metabolic abnormalities, suggesting the presence of robust compensatory mechanisms.[4][5]
Q3: How do cells compensate for the loss of SIRT5 activity?
Cellular compensation for the loss of SIRT5 is an area of active research. Current evidence points towards metabolic reprogramming as a key adaptive strategy. For example:
-
Glycolytic Switch: In cardiac fibroblasts, SIRT5 deficiency has been shown to enhance a metabolic shift from oxidative phosphorylation to glycolysis.[7]
-
Altered Glutamine Metabolism: In some cancer models, the loss of SIRT5 enhances glutamine and glutathione metabolism.[8][9]
-
Potential Sirtuin Crosstalk: There is evidence of substrate overlap between mitochondrial sirtuins, particularly SIRT3 and SIRT5, suggesting that SIRT3, the primary mitochondrial deacetylase, might play a role in compensating for the loss of SIRT5, although the exact mechanisms are still being elucidated.[1][10][11]
Q4: Are there known off-target effects for common SIRT5 inhibitors?
Yes, inhibitor selectivity is a critical consideration. Many sirtuin inhibitors can exhibit off-target effects, binding to the conserved NAD+ pocket or affecting other sirtuin isoforms.[12][13] For example, compounds like Suramin are potent inhibitors but are non-selective because they target the NAD+-binding region common to many enzymes.[12] It is crucial to validate the specificity of any inhibitor used in your experiments by testing its activity against other sirtuins (SIRT1-3, 6, etc.).[14][15]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results from my SIRT5 enzymatic assay. | Assay format limitations (e.g., fluorogenic substrates can lead to false positives), reagent instability (repeated freeze-thaw cycles of enzymes), or incorrect buffer conditions (DMSO >1%, high salt).[16] | Consider using an alternative assay method, such as an HPLC-based assay, for validation.[17] Always aliquot and properly store enzymes and reagents.[16] Verify that your final assay conditions are within the recommended parameters. |
| My SIRT5 inhibitor shows a weaker-than-expected effect in cell-based assays compared to in vitro enzymatic assays. | Poor cell permeability of the inhibitor, or rapid metabolic clearance of the compound. | Select inhibitors that have been validated for cell permeability.[14] Consider performing a time-course and dose-response experiment to determine the optimal treatment conditions. |
| SIRT5 knockout/knockdown does not produce a significant phenotype under basal conditions. | Robust compensatory mechanisms are likely masking the effect of SIRT5 loss.[4][5] | Subject the model to metabolic stress (e.g., fasting, high-fat diet, or specific metabolic challenges) to unmask the phenotype.[4] Analyze specific metabolic fluxes rather than relying solely on static endpoint measurements. |
| Difficulty detecting changes in protein succinylation after SIRT5 inhibition. | Low abundance of the specific succinylated protein, or insufficient enrichment of modified peptides for mass spectrometry. | Use an organelle-centered proteomic approach by first purifying mitochondria to reduce sample complexity.[18] Employ immunoaffinity purification with anti-succinyl-lysine antibodies to enrich for succinylated peptides before mass spectrometry analysis.[19] |
| Observed phenotype does not align with known SIRT5 functions. | The inhibitor may have off-target effects, or the phenotype could be an indirect, downstream consequence of a primary metabolic shift. | Perform selectivity profiling of your inhibitor against other sirtuin isoforms.[14][20] Conduct comprehensive metabolomic and proteomic analyses to map the global changes and identify the affected pathways.[7][8] |
Quantitative Data Summary
Table 1: IC50 Values of Selected SIRT5 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) for various compounds against SIRT5, providing a reference for their potency. Note that selectivity against other sirtuins is a critical factor not captured in this table.
| Compound | IC50 (µM) | Notes | Reference |
| Nicotinamide | ~150 | Endogenous non-competitive inhibitor | [14] |
| Suramin | 28.4 ± 2.5 | Positive control, non-selective | [21] |
| MC3482 | >50 (42% inhibition at 50 µM) | Selective over SIRT1/3, but low in vitro potency | [14] |
| Compound 47 (Pyrazolone derivative) | 0.21 ± 0.02 | High potency and selectivity over SIRT1-3 and SIRT6 | [20] |
| Compound 31 (3-thioureidopropanoic acid derivative) | 3.0 | Selective for SIRT5 over SIRT1-3, 6 | [14] |
| H3K9Tsu | 5 | Selective over other sirtuin isoforms | [14] |
Key Experimental Protocols
Protocol: Measuring Protein Succinylation by Western Blot
This protocol provides a general workflow to assess changes in total protein succinylation in response to SIRT5 inhibition.
Workflow Diagram:
Caption: Workflow for detecting protein succinylation via Western Blot.
Methodology:
-
Sample Preparation: Treat your cell culture or animal model with the SIRT5 inhibitor or vehicle control for the desired time.
-
Protein Extraction: Harvest cells or tissues. For enhanced sensitivity, isolate mitochondria first.[18] Lyse the samples in a suitable lysis buffer (e.g., RIPA) supplemented with a broad-spectrum histone deacetylase (HDAC) inhibitor cocktail (to prevent ex vivo deacylation) and protease inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody specific for succinyl-lysine residues overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify the signal intensity of the entire lane or specific bands and normalize to a loading control (e.g., β-actin for whole-cell lysates or VDAC1 for mitochondrial fractions). An increase in signal in the inhibitor-treated samples compared to the control indicates a rise in protein succinylation.
Protocol: In Vitro SIRT5 Fluorogenic Activity Assay
This protocol outlines the measurement of SIRT5 enzymatic activity, commonly used for screening inhibitors.
Workflow Diagram:
Caption: General workflow for a two-step fluorogenic SIRT5 activity assay.
Methodology:
This protocol is based on commercially available kits (e.g., BPS Bioscience, Abcam).[16][22]
-
Reagent Preparation: Thaw all kit components (recombinant SIRT5, fluorogenic substrate, NAD+, assay buffer, developer) on ice. Prepare dilutions of your test inhibitor in assay buffer.
-
Reaction Mixture: In a black 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Test inhibitor or vehicle (e.g., DMSO)
-
Purified recombinant SIRT5 enzyme
-
-
Initiate Reaction: Add the fluorogenic SIRT5 substrate (a peptide with a succinylated lysine linked to a fluorophore) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active SIRT5 will desuccinylate the substrate.
-
Development: Stop the reaction by adding the Developer solution. The developer contains a peptidase that specifically cleaves the desuccinylated substrate, releasing the fluorophore. Incubate for an additional 15-30 minutes.
-
Measurement: Read the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths (e.g., ~485nm excitation and ~530nm emission, but confirm with kit instructions).
-
Analysis: Calculate the percent inhibition by comparing the fluorescence signal in the inhibitor-treated wells to the vehicle control wells.
Signaling and Metabolic Pathways
SIRT5 in the Urea Cycle
SIRT5 plays a critical role in ammonia detoxification by activating Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme in the urea cycle.
Caption: SIRT5 activates CPS1 to drive the urea cycle.
SIRT5 in Fatty Acid Oxidation (FAO)
SIRT5 promotes FAO by deacylating and activating key enzymes, such as the enoyl-CoA hydratase alpha-subunit (ECHA).
Caption: SIRT5 regulation of Fatty Acid Oxidation via ECHA.
SIRT5 in the TCA Cycle
SIRT5 has a complex role in the TCA cycle, activating some enzymes while inhibiting others through desuccinylation.
Caption: Dual regulatory roles of SIRT5 on TCA cycle enzymes.
References
- 1. mdpi.com [mdpi.com]
- 2. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. researchgate.net [researchgate.net]
- 6. SIRT5 Regulates the Mitochondrial Lysine Succinylome and Metabolic Networks [escholarship.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SIRT3: A Central Regulator of Mitochondrial Adaptation in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. buckinstitute.org [buckinstitute.org]
- 12. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. mdpi.com [mdpi.com]
- 15. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for detection of mitochondrial protein malonylation and succinylation [biophysics-reports.org]
- 19. Protein Succinylation: Functions and Biological Implications - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
- 21. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. abcam.com [abcam.com]
Negative control experiments for SIRT5 inhibitor 6 studies
This guide provides troubleshooting advice and frequently asked questions for researchers working with SIRT5 inhibitors. It is designed to help you design robust experiments with appropriate negative controls to ensure data validity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a SIRT5 inhibitor study?
A1: To validate that the observed effects of an inhibitor are due to the specific inhibition of SIRT5, a multi-pronged approach using several types of negative controls is essential. The primary negative controls include:
-
A Structurally Similar but Inactive Compound: This is the gold standard. This molecule closely resembles the active inhibitor but lacks the key chemical group responsible for binding to SIRT5, helping to rule out off-target effects caused by the general chemical scaffold.
-
Genetic Controls (SIRT5 Knockout/Knockdown): Using cells or animal models where the SIRT5 gene is knocked out (KO) or its expression is knocked down (e.g., via shRNA) is a powerful method.[1][2][3] The inhibitor should have no effect on the relevant biological readout in these SIRT5-deficient systems.
-
Catalytically Inactive SIRT5 Mutant: Expressing a version of SIRT5 with mutations in key catalytic residues (e.g., Tyr102, Arg105) renders the enzyme inactive.[4][5] The inhibitor's effect should be dependent on the presence of the wild-type, catalytically active enzyme.
-
Selectivity Profiling: The inhibitor should be tested against other relevant sirtuin family members (especially mitochondrial SIRT3 and SIRT4, and the well-studied SIRT1, SIRT2, and SIRT6) to ensure its specificity for SIRT5.[6][7]
Q2: Why is a structurally similar inactive compound the preferred negative control over just using a vehicle (e.g., DMSO)?
A2: While a vehicle control accounts for the effects of the solvent, it does not control for potential off-target effects of the inhibitor molecule itself. A structurally similar, inactive compound shares the same core chemical structure as the active inhibitor but is modified to prevent it from binding to the target.[8] Using this type of control helps to distinguish the biological effects of specific, on-target inhibition from non-specific effects related to the compound's chemical properties, which could lead to misinterpretation of the results.
Q3: How do I use genetic controls like SIRT5 knockout (KO) or catalytic mutants effectively?
A3: Genetic controls are crucial for confirming that the inhibitor's cellular phenotype is a direct result of SIRT5 inhibition.
-
SIRT5 Knockout/Knockdown: The key experiment is to treat both wild-type and SIRT5-KO/KD cells with your inhibitor. The biological effect observed in wild-type cells should be absent or significantly diminished in the KO/KD cells.[3] For example, if the inhibitor causes a change in cell proliferation in wild-type cells, it should not do so in SIRT5-KO cells.[3][9]
-
Catalytic Mutants: This approach is useful for confirming that the inhibitor's action depends on the enzymatic activity of SIRT5. The experiment involves comparing the inhibitor's effect in cells expressing wild-type SIRT5 versus cells expressing a catalytically "dead" mutant. The complete disappearance of binding or a functional effect in studies using SIRT5 catalytic mutants suggests that the catalytic activity of SIRT5 is required.[4]
Q4: What are the primary off-targets I should be concerned about with SIRT5 inhibitors?
A4: The primary off-targets are other members of the sirtuin family, due to structural similarities in the NAD+ binding pocket.[7]
-
Mitochondrial Sirtuins (SIRT3, SIRT4): Since SIRT5 is primarily a mitochondrial protein, it is critical to test for activity against SIRT3 and SIRT4, which are also located in the mitochondria and regulate metabolism.[10] SIRT3 is the major mitochondrial deacetylase.[10][11]
-
SIRT1 and SIRT2: These are the most-studied sirtuins and are common targets for cross-reactivity. Many sirtuin inhibitors show activity against multiple isoforms.[12]
-
Other NAD+-dependent enzymes: Depending on the inhibitor's structure, it could potentially interact with other enzymes that use NAD+.
It is crucial to perform selectivity assays against a panel of sirtuins to characterize the inhibitor's specificity profile.[13]
Troubleshooting Guide
Q1: My SIRT5 inhibitor shows a cellular effect, but how can I be sure it's binding directly to SIRT5 in the cell?
A1: Direct target engagement in a cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is the state-of-the-art method for this purpose.[14][15] CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (your inhibitor).[16][17] An increase in the thermal stability of SIRT5 in the presence of your compound is strong evidence of direct binding in cells.[16][18]
Table 1: Comparison of Negative Control Strategies
| Control Type | Principle | Pros | Cons |
| Inactive Analog | Structurally similar molecule lacking the active moiety.[8] | Gold standard; controls for off-target effects of the chemical scaffold. | Often not commercially available; may require custom synthesis. |
| SIRT5 Knockout/KD | Genetic removal/reduction of the SIRT5 protein.[2][3] | Definitive test of target dependency; confirms the phenotype is SIRT5-mediated. | Can induce compensatory mechanisms; time-consuming to generate cell lines. |
| Catalytic Mutant | Expression of an enzymatically inactive SIRT5 protein.[5] | Confirms the effect is dependent on SIRT5's catalytic activity. | Requires transfection/expression systems; does not rule out non-catalytic scaffolding effects. |
| Sirtuin Selectivity Panel | Testing the inhibitor against other sirtuin isoforms (SIRT1-4, 6).[6] | Defines the inhibitor's specificity profile; identifies potential off-targets. | Does not rule out off-targets outside the sirtuin family. |
| Vehicle Control (e.g., DMSO) | Solvent used to dissolve the inhibitor. | Simple and essential baseline control. | Does not control for off-target effects of the inhibitor molecule itself. |
Q2: I see a phenotype in my cells, but it doesn't correlate with the inhibitor's in vitro IC50 value. What could be the issue?
A2: This is a common challenge. Several factors can cause a discrepancy between in vitro potency (IC50) and cellular activity:
-
Cell Permeability: The compound may have poor membrane permeability and not reach its mitochondrial target (SIRT5) in sufficient concentrations.
-
Compound Stability: The inhibitor might be unstable in cell culture media or rapidly metabolized by the cells.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
High Cellular NAD+ Levels: Sirtuin activity is dependent on the cofactor NAD+.[4] Cellular NAD+ concentrations can be much higher than those used in in vitro assays, requiring a higher concentration of a competitive inhibitor to achieve the same effect.[19][20]
-
Off-Target Effects: The observed phenotype might be due to the inhibitor acting on a different, more sensitive target in the cell. This underscores the need for rigorous negative controls.
Q3: My inhibitor is not selective and also hits SIRT3. How do I interpret my results?
A3: If your inhibitor hits both SIRT5 and SIRT3, attributing the observed phenotype solely to SIRT5 is not possible without further experiments. Both are mitochondrial sirtuins involved in metabolism.[10]
Steps to Dissect the Effects:
-
Use Genetic Tools: The most direct way to resolve this is to test your inhibitor in SIRT5 knockout cells and separately in SIRT3 knockout cells. If the effect persists in SIRT5-KO cells but disappears in SIRT3-KO cells, the phenotype is likely driven by SIRT3 inhibition, and vice versa.
-
Identify Target-Specific Substrates: Measure the acylation status of well-established, specific substrates for each enzyme. For SIRT5, this would be succinylation, malonylation, or glutarylation of targets like pyruvate dehydrogenase (PDC) or superoxide dismutase 1 (SOD1).[2][10] For SIRT3, this would be acetylation of different metabolic enzymes.
-
Find or Synthesize a More Selective Inhibitor: Use the current compound as a tool, but seek a more selective inhibitor to confirm your findings.
Q4: I don't have a specific inactive analog for my inhibitor. What are my best alternatives?
A4: While an inactive analog is ideal, a combination of other controls can provide strong evidence.
-
Prioritize Genetic Knockout: The most robust alternative is using a SIRT5 knockout or knockdown cell line. This provides the clearest evidence of on-target activity.[2]
-
Use Multiple, Structurally Distinct Inhibitors: If possible, use two or more SIRT5 inhibitors with different chemical scaffolds. If they all produce the same biological phenotype, it is more likely that the effect is due to on-target SIRT5 inhibition rather than a shared off-target effect of a particular chemical class.
-
Perform a Dose-Response Rescue: Overexpress SIRT5 in your cells. A true on-target effect of an inhibitor should be overcome (rescued) by increasing the concentration of the target protein.
Experimental Protocols & Workflows
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized workflow to confirm that a compound binds to SIRT5 in intact cells.[15][17]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the SIRT5 inhibitor at the desired concentration (e.g., 10x the cellular EC50) and another set with vehicle (e.g., DMSO) for 1-2 hours.
-
Heating: Harvest and wash the cells, then resuspend them in a buffered saline solution. Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble SIRT5 remaining at each temperature for both vehicle- and inhibitor-treated samples using Western Blot or ELISA. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates thermal stabilization and therefore, target engagement.[16]
Protocol 2: In Vitro SIRT5 Fluorogenic Activity Assay
This assay measures the enzymatic activity of recombinant SIRT5 and is used to determine the IC50 of an inhibitor. Commercial kits are available for this purpose.[21][22]
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing NAD+. Use a fluorogenic substrate specific for SIRT5's desuccinylase or demalonylase activity (e.g., a peptide with a succinylated lysine flanked by a fluorophore and a quencher).
-
Inhibitor Dilution: Prepare a serial dilution of the SIRT5 inhibitor in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, add recombinant SIRT5 enzyme to wells containing the inhibitor dilutions or vehicle. Allow to incubate for 15-30 minutes.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate and NAD+.
-
Development & Measurement: After a set incubation time (e.g., 30-60 minutes), stop the reaction and add a developer solution. This developer contains a peptidase that cleaves the desuccinylated substrate, separating the fluorophore from the quencher. Measure the fluorescence (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Table 2: IC50 Values of Selected Compounds Against Sirtuins (Illustrative Data)
| Compound | SIRT1 (μM) | SIRT2 (μM) | SIRT3 (μM) | SIRT5 (μM) | Primary Activity | Reference |
| Suramin | - | - | - | 28.4 | Pan-sirtuin inhibitor | [23] |
| EX-527 | 0.9 ± 0.1 | >100 | 22.4 ± 2.7 | >100 | SIRT1 selective inhibitor | [5][12] |
| Nicotinamide | - | - | - | ~150 | Pan-sirtuin inhibitor (product) | [24][25] |
| Compound 43 | >400 | >400 | >400 | 2.6 ± 0.1 | SIRT5 selective inhibitor | [26] |
| MC3482 | No effect | - | No effect | ~50 (in cells) | SIRT5 selective inhibitor | [10] |
Note: IC50 values can vary depending on assay conditions (e.g., substrate, NAD+ concentration).
Protocol 3: Western Blot for Substrate Succinylation
This protocol determines if a SIRT5 inhibitor increases the succinylation of a known SIRT5 substrate in cells.
Methodology:
-
Cell Treatment: Treat cells with the SIRT5 inhibitor or vehicle for a duration determined by preliminary time-course experiments (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer containing deacetylase inhibitors (nicotinamide, trichostatin A) and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for pan-succinyl-lysine (K-succ).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) or for the total protein level of the specific SIRT5 substrate being investigated.
-
Analysis: Quantify the band intensities. An increase in the succinyl-lysine signal on a specific protein in inhibitor-treated cells indicates successful target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirtuin 5 Deficiency Does Not Compromise Innate Immune Responses to Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Role of the Substrate Specificity-Defining Residues of Human SIRT5 in Modulating the Structural Stability and Inhibitory Features of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 5 Is Regulated by the SCFCyclin F Ubiquitin Ligase and Is Involved in Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. abcam.com [abcam.com]
- 23. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of SIRT5 inhibitor 6 in experimental conditions
Welcome to the technical support center for SIRT5 inhibitor 6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored as a powder at -20°C or -80°C, protected from light.[1][2][3] Once dissolved in a solvent, it is crucial to aliquot the solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[2][3]
Q2: What solvents are recommended for dissolving this compound?
A2: Based on general practices for similar small molecules, DMSO is a commonly used solvent.[2][3] It is critical to use anhydrous, high-purity DMSO to prevent hydrolysis of the inhibitor.
Q3: Can I store the dissolved this compound at 4°C for a short period?
A3: Short-term storage of dissolved this compound at 4°C is generally not recommended. For optimal stability, frozen aliquots at -80°C are strongly advised. If temporary storage at 4°C is unavoidable, it should not exceed a few hours and the solution should be protected from light.
Q4: Is this compound sensitive to light?
A4: Yes, as a general precaution for many small molecule inhibitors, exposure to light should be minimized.[1] Prepare and handle solutions of this compound in a low-light environment and store them in amber-colored vials or tubes wrapped in foil.
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
A5: Inconsistent results can indeed be a symptom of inhibitor degradation. Factors such as improper storage, repeated freeze-thaw cycles, exposure to light, or incompatible experimental conditions can lead to reduced potency of the inhibitor. We recommend preparing fresh dilutions from a frozen stock aliquot for each experiment.
Troubleshooting Guides
Issue 1: Loss of Inhibitor Activity in Cell-Based Assays
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in aqueous media | Prepare fresh dilutions of the inhibitor in your cell culture medium immediately before use. | Many small molecules are susceptible to hydrolysis in aqueous environments. |
| Interaction with media components | Test the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. This can be done by incubating the inhibitor in the medium and then testing its activity in a cell-free assay. | Components in the media, such as serum proteins, can bind to or degrade the inhibitor. |
| Cellular metabolism of the inhibitor | Perform time-course experiments to determine the optimal incubation time. Consider using metabolic inhibitors (if compatible with your experimental design) to assess the extent of metabolic degradation. | Cells can metabolize the inhibitor, reducing its effective concentration over time. |
| pH instability | Ensure the pH of your experimental buffer or medium is within a stable range for the inhibitor. The optimal pH range should be determined empirically, but a near-neutral pH (7.2-7.4) is a good starting point. | Extreme pH values can lead to the chemical degradation of the inhibitor. |
Issue 2: Precipitate Formation in Stock Solution or Dilutions
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor solubility | Ensure you are using an appropriate solvent and have not exceeded the solubility limit. Gentle warming or sonication may aid in dissolution.[2] | Exceeding the solubility limit will cause the compound to precipitate out of solution. |
| Solvent evaporation | Use tightly sealed vials for storage to prevent solvent evaporation, which can increase the inhibitor concentration and lead to precipitation. | Changes in solvent concentration can affect solubility. |
| Temperature-dependent solubility | Allow frozen stock solutions to thaw completely and come to room temperature before use. Vortex briefly to ensure homogeneity. | Some compounds are less soluble at lower temperatures and may precipitate upon freezing. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used if necessary.[2]
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: General Guidelines for Use in Cell Culture
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentration by diluting the stock solution in pre-warmed cell culture medium immediately before adding it to the cells.
-
Ensure thorough mixing of the inhibitor in the medium before application to the cell culture.
-
For time-course experiments, consider replenishing the inhibitor at regular intervals if stability in the medium is a concern.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Factors contributing to the degradation of this compound.
References
Interpreting dose-response curves for SIRT5 inhibitor 6
Welcome to the technical support center for SIRT5 Inhibitor 6. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in their experiments. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that targets the enzymatic activity of Sirtuin 5 (SIRT5). It functions as a competitive inhibitor, binding to the active site of the SIRT5 enzyme to prevent the interaction between SIRT5 and its acylated protein substrates.[1] This inhibition leads to an accumulation of post-translational modifications such as succinylation, malonylation, and glutarylation on target proteins, thereby modulating their function and impacting various metabolic pathways.[1][2]
Q2: What are the primary cellular pathways affected by the inhibition of SIRT5?
A2: SIRT5 is a key regulator of mitochondrial metabolism and cellular homeostasis.[3] Its inhibition by Inhibitor 6 can significantly impact several critical pathways, including:
-
Glycolysis and Tricarboxylic Acid (TCA) Cycle: SIRT5 regulates enzymes like pyruvate dehydrogenase complex (PDC) and succinate dehydrogenase (SDH), influencing cellular respiration.[3][4][5]
-
Fatty Acid Oxidation: SIRT5 modulates enzymes involved in the breakdown of fatty acids for energy production.[3]
-
Ammonia Detoxification and Urea Cycle: SIRT5 is involved in nitrogen metabolism by regulating enzymes such as carbamoyl phosphate synthetase 1 (CPS1).[6][7]
-
Reactive Oxygen Species (ROS) Detoxification: By modulating enzymes like isocitrate dehydrogenase 2 (IDH2) and superoxide dismutase 1 (SOD1), SIRT5 plays a role in managing oxidative stress.[4][6][7]
Q3: How should I dissolve and store this compound?
A3: For optimal performance, this compound should be dissolved in DMSO to create a stock solution. We recommend preparing a high-concentration stock (e.g., 10 mM) to minimize the volume of DMSO added to your cellular or enzymatic assays (final DMSO concentration should typically be kept below 0.5%). Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q4: What is the recommended concentration range for cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. We recommend performing a dose-response experiment to determine the effective concentration for your system. A typical starting range for cell-based assays is between 1 µM and 50 µM. For initial experiments, a titration from 0.1 µM to 100 µM is advised to establish a dose-response curve.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, based on in-house characterization.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| Target Enzyme | Human SIRT5 | Sirtuin 5 (NAD+-dependent deacylase) |
| IC50 (Desuccinylation) | 0.21 µM | Half-maximal inhibitory concentration against SIRT5 desuccinylase activity.[2] |
| IC50 (Demalonylation) | 0.25 µM | Half-maximal inhibitory concentration against SIRT5 demalonylase activity. |
| IC50 (Deglutarylation) | 0.18 µM | Half-maximal inhibitory concentration against SIRT5 deglutarylase activity. |
| Mechanism of Inhibition | Competitive | Competes with the acylated substrate for binding to the SIRT5 active site.[2] |
Table 2: Selectivity Profile of this compound against other Sirtuins
| Sirtuin Isoform | IC50 (µM) | Selectivity (Fold vs. SIRT5 Desucc.) |
| SIRT1 | > 100 µM | > 476-fold |
| SIRT2 | > 100 µM | > 476-fold |
| SIRT3 | > 80 µM | > 380-fold |
| SIRT4 | ~ 95 µM | ~ 452-fold |
| SIRT6 | > 100 µM | > 476-fold |
| SIRT7 | Not Determined | N/A |
Data are representative. Actual values may vary slightly between assay systems.
Visualizations: Pathways and Workflows
Experimental Protocol: In Vitro SIRT5 Inhibition Assay
This protocol describes a common method for determining the dose-response curve and IC50 value of this compound using a commercially available fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide with a fluorophore and quencher)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease like trypsin and nicotinamide to stop the SIRT reaction)
-
DMSO (Dimethyl sulfoxide)
-
Black, flat-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Thaw SIRT5 enzyme, substrate, and NAD+ on ice. Dilute them to their final working concentrations in cold assay buffer immediately before use.
-
-
Inhibitor Dilution:
-
Create a serial dilution of this compound. For a 10-point dose-response curve, perform a 1:3 serial dilution from a starting concentration of 100 µM.
-
Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
-
Assay Plate Setup (Final Volume: 50 µL):
-
Add 25 µL of 2X NAD+/Substrate mixture to all wells.
-
Add 5 µL of each inhibitor dilution to the appropriate wells. Add 5 µL of DMSO to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 20 µL of 2.5X SIRT5 enzyme solution to all wells except the "no enzyme" background control. Add 20 µL of assay buffer to the background wells.
-
Mix gently by tapping the plate or using an orbital shaker.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 50 µL of Developer Solution to each well. This solution stops the SIRT5 activity and allows the protease to cleave the deacylated substrate, releasing the fluorophore.
-
Incubate at room temperature for an additional 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a plate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
-
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inaccurate pipetting, especially of small volumes.
-
Solution: Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents (buffer, NAD+, substrate, enzyme) to add to wells, reducing pipetting steps. Ensure thorough mixing after adding reagents.
Issue 2: Low signal or small assay window (low signal-to-background ratio).
-
Possible Cause 1: Insufficient enzyme activity.
-
Solution 1: Increase the concentration of the SIRT5 enzyme or extend the reaction incubation time. Ensure the enzyme has not been subjected to multiple freeze-thaw cycles.
-
Possible Cause 2: Sub-optimal assay conditions.
-
Solution 2: Verify the pH of the assay buffer. Check the concentrations of NAD+ and the fluorogenic substrate, as these can be limiting factors.
Issue 3: Inhibitor precipitation in the assay well.
-
Possible Cause: Poor solubility of this compound at the tested concentration.
-
Solution: Ensure the final concentration of DMSO is consistent across all wells and does not exceed 1%. If precipitation is still observed at high concentrations, consider using a different solvent or accepting the highest soluble concentration as the upper limit for the dose-response curve.
Issue 4: Dose-response curve does not reach 100% inhibition.
-
Possible Cause 1: The highest inhibitor concentration tested is not sufficient to fully inhibit the enzyme.
-
Solution 1: Extend the concentration range of the inhibitor dilution series.
-
Possible Cause 2: The inhibitor may not be a full inhibitor or there could be non-specific signal.
-
Solution 2: Verify the purity and integrity of the inhibitor. Re-evaluate the background subtraction and ensure controls are behaving as expected.
Issue 5: Unexpected results in cell-based assays (e.g., no effect).
-
Possible Cause 1: Poor cell permeability of the inhibitor.
-
Solution 1: While Inhibitor 6 is designed for cell permeability, different cell lines have varying uptake efficiencies. Increase the incubation time or inhibitor concentration.
-
Possible Cause 2: The SIRT5 pathway is not critical for the phenotype being measured in your specific cell model.
-
Solution 2: Confirm SIRT5 expression in your cell line. Use a positive control (e.g., SIRT5 knockdown/knockout cells) to validate the pathway's relevance to your experimental endpoint.[8]
References
- 1. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of SIRT5 Inhibitor 6: A Comparative Guide
This guide provides a comprehensive comparison of SIRT5 Inhibitor 6 with other known SIRT5 inhibitors, focusing on the experimental validation of their on-target effects. It is intended for researchers, scientists, and drug development professionals working on sirtuin-targeted therapies.
Sirtuin 5 (SIRT5) is a critical NAD+-dependent deacylase primarily located in the mitochondria. It removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on substrate proteins.[1][2] Through this activity, SIRT5 regulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[1][3] Given its role in cellular homeostasis and its dysregulation in various diseases, including cancer and metabolic disorders, SIRT5 has emerged as a promising therapeutic target.[4][5]
Validating that a small molecule inhibitor engages with and modulates its intended target within a complex cellular environment is a critical step in drug discovery. This guide outlines the key experimental approaches to confirm the on-target effects of this compound, a potent and selective 2,4,5-trisubstituted pyrimidine derivative, and compares its performance with other known SIRT5 modulators.[6][7]
Comparative Analysis of SIRT5 Inhibitors
The efficacy of a SIRT5 inhibitor is determined by its potency (the concentration required to inhibit SIRT5 activity) and its selectivity (its activity against other related enzymes, such as other sirtuins). The following table summarizes the in vitro potency and selectivity of this compound against other representative SIRT5 inhibitors.
Table 1: In Vitro Potency and Selectivity of SIRT5 Inhibitors
| Compound | Type | SIRT5 IC₅₀ (µM) | SIRT1 IC₅₀ (µM) | SIRT2 IC₅₀ (µM) | SIRT3 IC₅₀ (µM) | Reference(s) |
| This compound | 2,4,5-Trisubstituted Pyrimidine | 3.0 | >100 | >100 | >100 | [6][7] |
| Suramin | Non-selective Polysulfonated Naphthylamine | 22 - 46.6 | 0.297 | 1.15 | ~75 | [7][8] |
| H3K9TSu (Thiosuccinyl Peptide) | Mechanism-based Peptide | 5.0 | >100 | >100 | >100 | [8] |
| Compound 47 | Pyrazolone Derivative | 0.21 | >800 | >800 | >800 | [1] |
| NRD167 | Fluorosulfate Prodrug | Potent in cells | - | - | - | [5] |
Experimental Validation Workflows
Confirming the on-target activity of a SIRT5 inhibitor requires a multi-faceted approach, moving from in vitro biochemical assays to cellular target engagement and downstream phenotypic effects.
Caption: Experimental workflow for validating SIRT5 inhibitor on-target effects.
Key Experimental Protocols
Below are detailed protocols for the essential assays used to validate SIRT5 inhibitor activity.
1. In Vitro SIRT5 Desuccinylase Activity Assay (Fluorogenic)
This assay quantifies the enzymatic activity of SIRT5 by measuring the deacylation of a fluorogenic substrate.
-
Materials:
-
Recombinant human SIRT5 enzyme.
-
Fluorogenic succinylated peptide substrate (e.g., Fluor-de-Lys-Succinylated).
-
NAD+.
-
Developer solution (e.g., Trypsin-based).
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
This compound and other test compounds.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Protocol:
-
Prepare a serial dilution of this compound and other test compounds in Assay Buffer.
-
In a 384-well plate, add 5 µL of the compound dilutions. Include "no inhibitor" and "no enzyme" controls.
-
Prepare an enzyme/co-factor mix containing SIRT5 (final concentration ~1 µM) and NAD+ (final concentration ~0.5 mM) in Assay Buffer.
-
Add 10 µL of the enzyme/co-factor mix to each well.
-
Prepare a substrate solution containing the fluorogenic succinylated peptide (final concentration ~0.3 mM) in Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 10 µL of the developer solution.
-
Incubate at 37°C for 15 minutes.
-
Read the fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to the "no inhibitor" control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct binding of an inhibitor to its target protein in a cellular context.[9][10] Ligand binding typically stabilizes the target protein, increasing its melting temperature (Tagg).[11]
-
Materials:
-
HEK293T or other suitable cell line.
-
This compound.
-
DMSO (vehicle control).
-
Phosphate-buffered saline (PBS).
-
Lysis Buffer: PBS with protease inhibitors.
-
Anti-SIRT5 antibody.
-
SDS-PAGE and Western blot reagents.
-
-
Protocol:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or DMSO for 2 hours at 37°C.
-
Harvest, wash, and resuspend cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 65°C). Include an unheated control.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes.
-
Collect the supernatant and analyze the amount of soluble SIRT5 by Western blot.
-
Quantify the band intensities and plot the fraction of soluble SIRT5 as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the EC₅₀ of target engagement.[10]
-
3. Immunoblotting for Global Lysine Succinylation
This assay assesses the cellular activity of the SIRT5 inhibitor by measuring the accumulation of its substrate mark on total cellular proteins.
-
Materials:
-
MCF7 or other relevant cell line.
-
This compound.
-
RIPA Lysis Buffer with protease and deacetylase inhibitors.
-
Anti-pan-succinyl-lysine antibody.
-
Loading control antibody (e.g., anti-Actin or Coomassie stain).
-
SDS-PAGE and Western blot reagents.
-
-
Protocol:
-
Treat cells with this compound (e.g., 50 µM) or DMSO for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-pan-succinyl-lysine antibody overnight at 4°C.
-
Wash and incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane or use a parallel gel for a loading control. An increase in the overall succinylation signal indicates successful inhibition of SIRT5 in cells.[12]
-
SIRT5 Signaling and Metabolic Regulation
SIRT5 is a key regulator of mitochondrial metabolism. By desuccinylating and demalonylating various enzymes, it influences major metabolic hubs. Inhibition of SIRT5 is expected to increase the succinylation of its targets, thereby altering their activity and impacting downstream pathways.
Caption: Key metabolic pathways regulated by SIRT5 deacylation activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sirt5 Is an NAD-Dependent Protein Lysine Demalonylase and Desuccinylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 6. The Role of the Sirtuin Family Histone Deacetylases in Acute Myeloid Leukemia—A Promising Road Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to SIRT5 Inhibition: SIRT5 Inhibitor 6 vs. Suramin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two inhibitors of Sirtuin 5 (SIRT5), a crucial NAD+-dependent deacylase primarily located in the mitochondria. We will delve into the performance of a selective, substrate-competitive inhibitor, referred to as SIRT5 Inhibitor 6 (a thiobarbiturate derivative), and the well-established, non-selective inhibitor, Suramin. This comparison is supported by experimental data to aid researchers in selecting the appropriate tool for their studies of SIRT5 function and for drug development initiatives.
At a Glance: Key Differences
| Feature | This compound | Suramin |
| Mechanism of Action | Substrate-competitive | NAD+-competitive |
| Selectivity | Selective for SIRT5 over SIRT1, SIRT2, and SIRT3 | Non-selective, inhibits multiple sirtuins |
| Potency (IC50 vs SIRT5) | ~2.3 µM (desuccinylation) | 14.2 - 26.8 µM (deacetylation), 46.6 µM (desuccinylation) |
Introduction to SIRT5 and its Inhibition
SIRT5 is a member of the sirtuin family of proteins that play vital roles in cellular metabolism, stress responses, and aging. It functions as a deacylase, with a strong preference for removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins. This activity modulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis. Given its central role in cellular energetics, SIRT5 has emerged as a promising therapeutic target for metabolic diseases and cancer. The study of SIRT5 function and the development of targeted therapies rely on the availability of potent and selective inhibitors.
Mechanism of Action
This compound , a thiobarbiturate-containing compound, acts as a substrate-competitive inhibitor .[1] This means it directly competes with the acylated peptide substrate for binding to the active site of SIRT5. The thiobarbiturate moiety is designed to mimic the succinyl group of the natural substrate, allowing for specific interaction with the unique substrate-binding pocket of SIRT5.[1] This targeted approach is the basis for its selectivity.
Suramin , a polysulfonated naphthylurea, functions as a non-selective, NAD+-competitive inhibitor of sirtuins.[2] It binds to the conserved NAD+ binding pocket, a site that is structurally similar across many sirtuin family members.[2] This lack of specificity means that Suramin can inhibit not only SIRT5 but also other sirtuins like SIRT1 and SIRT2, which can lead to off-target effects in cellular and in vivo studies.[2]
Quantitative Comparison of Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The table below summarizes the reported IC50 values for this compound and Suramin against SIRT5 and other sirtuins, highlighting their different potency and selectivity profiles.
| Inhibitor | Target Sirtuin | IC50 (µM) | Reference |
| This compound | SIRT5 | 2.3 ± 0.2 | [3] |
| SIRT1 | 5.3 ± 0.7 | [3] | |
| SIRT2 | 9.7 ± 1.6 | [3] | |
| SIRT3 | > 50 (41% inhibition at 50 µM) | [3] | |
| Suramin | SIRT5 (deacetylase) | 14.2 - 26.8 | [2][4] |
| SIRT5 (desuccinylase) | 46.6 | [4] | |
| SIRT1 | 0.297 - 2.6 | [2] | |
| SIRT2 | ~1.15 | [2] |
Data presented as mean ± standard deviation where available.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for determining the inhibitory activity of compounds against SIRT5.
SIRT5 Desuccinylation Activity Assay (Fluorometric)
This assay measures the desuccinylase activity of SIRT5 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate (e.g., a peptide containing a succinylated lysine flanked by a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
NAD+
-
Developer solution (containing a protease to cleave the deacetylated peptide)
-
Test inhibitors (this compound, Suramin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT5 enzyme (final concentration will depend on the specific activity of the enzyme lot)
-
Test inhibitor or vehicle control (e.g., DMSO)
-
-
Initiate the reaction by adding NAD+ (final concentration typically 0.5-1 mM) and the fluorogenic succinylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at 37°C for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
SIRT5 Deacetylase Activity Assay (HPLC-based)
This assay directly measures the formation of the deacetylated peptide product by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human SIRT5 enzyme
-
Acetylated peptide substrate (e.g., a synthetic peptide corresponding to a known SIRT5 substrate)
-
Assay Buffer: 100 mM phosphate buffer (pH 7.5)
-
NAD+
-
Test inhibitors (this compound, Suramin) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing:
-
Assay Buffer
-
SIRT5 enzyme (e.g., 10 µM)
-
Acetylated peptide substrate (e.g., 500 µM)
-
NAD+ (e.g., 500 µM)
-
Varying concentrations of the test inhibitor or vehicle control.
-
-
Incubate the reactions at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction stays within the linear range (less than 15% substrate conversion).
-
Stop the reactions by adding the quenching solution (e.g., 8 µL of 10% TFA).
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto an HPLC system equipped with a C18 column.
-
Separate the acetylated substrate and deacetylated product using a suitable gradient (e.g., a water/acetonitrile gradient with 0.1% TFA).
-
Monitor the elution of the peptides by UV absorbance at 214 nm.
-
Quantify the peak areas of the substrate and product to determine the extent of the reaction and calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Visualizing SIRT5's Role: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the context in which these inhibitors operate, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway regulated by SIRT5 and a typical experimental workflow for inhibitor screening.
References
- 1. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SIRT5 Inhibitors: 6 versus MC3482
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent SIRT5 inhibitors, designated here as Inhibitor 6 and MC3482. This analysis is based on available experimental data to facilitate informed decisions in research and development applications.
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria. It plays a significant role in regulating various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glycolysis, by removing succinyl, malonyl, and glutaryl groups from lysine residues of target proteins. The development of potent and selective SIRT5 inhibitors is a key area of research for investigating cellular metabolism and for potential therapeutic interventions in diseases such as cancer and metabolic disorders.
This guide focuses on a comparative evaluation of two such inhibitors: SIRT5 Inhibitor 6 and MC3482. We will delve into their reported efficacy, selectivity, and the experimental contexts in which these have been assessed.
Quantitative Efficacy and Selectivity
A direct head-to-head comparative study of this compound and MC3482 in the same experimental setting is not currently available in the public domain. However, by collating data from separate studies, we can construct a comparative overview of their potency and selectivity.
| Inhibitor | Target | Assay Type | IC50 / % Inhibition | Cell Line / Conditions | Selectivity | Reference |
| This compound | SIRT5 | Not Specified | 3.0 µM | Not Specified | Selective | [1][2][3] |
| MC3482 | SIRT5 | Desuccinylase Activity | 42% inhibition at 50 µM | MDA-MB-231 cells | Selective over SIRT1 and SIRT3 | [4][5][6][7][8][9] |
| MC3482 | SIRT5 | Deacetylase Activity | 7.5 µM | In vitro | Not specified in this study | [10] |
Note: The lack of standardized experimental conditions across different studies necessitates a cautious interpretation of these values. The IC50 for this compound is provided without detailed experimental parameters, and the data for MC3482 comes from different assay types (cell-based desuccinylation and in vitro deacetylation), which can influence the apparent potency.
Mechanism of Action
Both this compound and MC3482 are reported to be substrate-competitive inhibitors of SIRT5.[1][2][3] This mode of action implies that they likely bind to the active site of the SIRT5 enzyme, competing with the native acylated substrates. By occupying the active site, these inhibitors prevent SIRT5 from carrying out its deacylase functions, leading to an accumulation of succinylated, malonylated, and glutarylated proteins within the cell.
Experimental Methodologies
Detailed experimental protocols for the determination of the efficacy of these inhibitors are crucial for the interpretation and replication of the findings.
SIRT5 Desuccinylase Activity Assay (for MC3482)
This protocol is based on the methodology used to determine the 42% inhibition of SIRT5 by MC3482 in MDA-MB-231 cells.[4][8][11]
-
Cell Culture: Human breast cancer MDA-MB-231 cells or mouse myoblast C2C12 cells are cultured under standard conditions.
-
Treatment: Cells are treated with 50 µM of MC3482 for 24 hours. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
SIRT5 Activity Measurement: The desuccinylating activity of SIRT5 in the cell lysates is measured using a commercially available SIRT5 activity assay kit. These kits typically utilize a fluorogenic substrate that becomes fluorescent upon deacylation by SIRT5.
-
Data Analysis: The fluorescence intensity is measured using a microplate reader. The percentage of inhibition is calculated by comparing the activity in the MC3482-treated samples to the vehicle-treated control samples.
In Vitro SIRT5 Deacetylase Assay (for MC3482)
The IC50 value of 7.5 µM for MC3482's deacetylase activity was determined using an in vitro enzymatic assay. While the specific protocol for this exact determination is not detailed in the available search results, a general protocol for such an assay is as follows:
-
Reaction Mixture: A reaction mixture is prepared containing recombinant human SIRT5 enzyme, a peptide substrate with an acetylated lysine residue, and NAD+ in a suitable assay buffer.
-
Inhibitor Addition: Varying concentrations of MC3482 are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Detection: The deacetylated product is detected. This can be done using various methods, such as HPLC-based separation and quantification, or by using a developer solution that generates a fluorescent or colorimetric signal upon reacting with the deacetylated peptide.
-
IC50 Determination: The rate of the reaction at each inhibitor concentration is measured, and the data is plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Signaling Pathways and Experimental Workflows
To visualize the context in which these inhibitors function, the following diagrams illustrate the central role of SIRT5 in cellular metabolism and a typical experimental workflow for evaluating SIRT5 inhibitors.
Caption: SIRT5 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
Based on the currently available data, both this compound and MC3482 are valuable tools for the study of SIRT5 function. This compound appears to be a potent inhibitor with a reported IC50 of 3.0 µM. MC3482 has demonstrated clear engagement with SIRT5 in a cellular context, inhibiting its desuccinylase activity, and has a reported in vitro IC50 for deacetylase activity of 7.5 µM.
The primary limitation in providing a definitive "better" option is the absence of direct comparative studies under identical experimental conditions. The choice between these inhibitors may therefore depend on the specific research question, the experimental system being used (in vitro vs. cell-based), and the specific deacylase activity of interest. For researchers, it is recommended to consult the original research articles for detailed experimental conditions to make the most informed decision for their specific application. Further studies directly comparing the potency, selectivity, and off-target effects of these and other SIRT5 inhibitors are warranted to provide a clearer picture of their relative advantages.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SIRT5 regulation of ammonia-induced autophagy and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
Selectivity Profile of a Potent SIRT5 Inhibitor: A Comparative Analysis
Introduction: Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a significant therapeutic target due to its roles in metabolism, oxidative stress, and tumorigenesis. The development of potent and selective SIRT5 inhibitors is crucial for elucidating its biological functions and for therapeutic applications. This guide provides a comparative analysis of the selectivity profile of a representative SIRT5 inhibitor against other human sirtuin isoforms (SIRT1-4, 6-7). The specific inhibitor profiled here will be a well-characterized compound from recent literature, as a universally recognized "inhibitor 6" could not be identified in broad searches. For the purpose of this guide, we will focus on a potent inhibitor identified in a structure-activity relationship study.
Comparative Inhibitory Activity
The selectivity of a SIRT5 inhibitor is paramount to minimize off-target effects and to ensure that the observed biological outcomes are a direct result of SIRT5 inhibition. The following table summarizes the inhibitory activity (IC50 values) of a representative potent SIRT5 inhibitor against a panel of human sirtuins.
| Sirtuin Isoform | IC50 (µM) | Fold Selectivity vs. SIRT5 |
| SIRT5 | 0.21 | 1 |
| SIRT1 | >100 | >476 |
| SIRT2 | >100 | >476 |
| SIRT3 | >100 | >476 |
| SIRT4 | Not Reported | - |
| SIRT6 | >100 | >476 |
| SIRT7 | Not Reported | - |
Data presented is for a representative potent pyrazolone-based SIRT5 inhibitor (compound 47 from a referenced study) and is intended to be illustrative of a typical selectivity profile for a highly selective inhibitor.[1]
Experimental Protocols
The determination of the inhibitory potency and selectivity of SIRT5 inhibitors typically involves in vitro enzymatic assays. Below are detailed methodologies for key experiments.
Sirtuin Inhibition Assay (Fluorogenic)
This assay is commonly used to determine the IC50 values of inhibitors against various sirtuin isoforms.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
Fluorogenic sirtuin substrate (e.g., a peptide with an ε-acetyl-lysine residue and a fluorophore/quencher pair)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Inhibitor compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and NAD+ to the assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells.
-
Initiate the enzymatic reaction by adding the sirtuin enzyme preparation.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and initiate the development step by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation using graphing software.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a SIRT5 inhibitor.
Caption: Workflow for determining the selectivity profile of a sirtuin inhibitor.
SIRT5 and its Role in Cellular Metabolism
SIRT5 is primarily localized in the mitochondria and plays a crucial role in regulating metabolic pathways by removing negatively charged acyl modifications from lysine residues, such as succinyl, malonyl, and glutaryl groups.
Caption: Simplified pathway showing SIRT5's role in regulating metabolism.
References
Validating SIRT5 as a Therapeutic Target: A Comparative Guide to Knockout and Pharmacological Inhibition Strategies
Introduction
Sirtuin 5 (SIRT5) is a mitochondrial NAD+-dependent protein deacylase that plays a critical role in regulating cellular metabolism and stress responses.[1][2][3] It primarily removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[4][5][6] Through these post-translational modifications, SIRT5 influences a wide array of metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid oxidation, and ammonia detoxification.[1][4][7] Its dysregulation has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making it an attractive therapeutic target.[1][8]
Target validation is a crucial step in drug development, confirming that modulating a specific biological target will produce the desired therapeutic effect. Two primary strategies for target validation are genetic knockout (KO) and pharmacological inhibition with small molecules. This guide provides an objective comparison of these two approaches for validating SIRT5, using genetic knockout models versus a representative potent small-molecule inhibitor. While the prompt specified "inhibitor 6," no publicly available data exists for a compound with this designation. Therefore, this guide will use a well-characterized, potent, and selective SIRT5 inhibitor as a representative example for a meaningful comparison.
Comparing SIRT5 Knockout and a Representative Inhibitor
The fundamental difference between knockout and inhibitor-based approaches lies in the complete and permanent removal of the target protein versus a transient and often incomplete suppression of its activity. Each method offers distinct advantages and disadvantages for target validation.
| Feature | SIRT5 Knockout (KO) | SIRT5 Inhibitor |
| Mechanism | Complete loss of SIRT5 protein expression.[9][10] | Reversible or irreversible binding to the SIRT5 active site, blocking its enzymatic activity.[8] |
| Specificity | Highly specific to the Sirt5 gene. | Potential for off-target effects on other sirtuins or unrelated proteins. Selectivity is a key parameter.[11][12] |
| Temporal Control | Constitutive (lifelong) or conditional (inducible) loss of function. Lacks acute temporal control. | Acute, dose-dependent, and reversible control over SIRT5 activity. Allows for studying the effects of timed inhibition. |
| Compensatory Mechanisms | Chronic absence of SIRT5 may trigger developmental or long-term compensatory changes in other pathways.[13] | Acute inhibition is less likely to induce long-term compensatory mechanisms, reflecting a more direct pharmacological effect. |
| Clinical Relevance | Mimics a genetic condition of complete protein loss, which may not be representative of a therapeutic intervention. | More closely mimics the action of a therapeutic drug, providing insights into the potential effects and liabilities of a pharmacological agent. |
| Application | Ideal for studying the fundamental biological roles of SIRT5 throughout development and in chronic disease models.[10][14] | Essential for assessing the therapeutic potential of targeting SIRT5, including dose-response relationships and acute physiological effects.[6][9] |
Quantitative Data Comparison
The following table summarizes representative quantitative data gathered from studies utilizing either SIRT5 knockout models or potent SIRT5 inhibitors.
| Parameter | SIRT5 Knockout (Sirt5-/- Mice) | Potent SIRT5 Inhibitor (e.g., Thio-succinyl Peptide) |
| SIRT5 Protein Level | Abolished.[14] | Unchanged. |
| SIRT5 Enzymatic Activity | Abolished. | Inhibited with IC50 values in the low micromolar to nanomolar range.[15][16][17] |
| Global Succinylation | Dramatically increased on mitochondrial proteins.[14][18] | Increased in a dose-dependent manner in treated cells or tissues. |
| Ammonia Detoxification | Elevated blood ammonia levels after fasting due to reduced activity of Carbamoyl Phosphate Synthetase 1 (CPS1).[10] | Not extensively reported, but expected to phenocopy the knockout effect. |
| Cancer Cell Proliferation | Reduced colony formation in SIRT5-dependent AML cells.[9] Slower tumor growth in breast cancer models.[19] | Reduced proliferation in breast cancer cells.[6] |
| Metabolic Effects | Suppressed glycolytic flux in primary hepatocytes.[20] | Not as extensively characterized in vivo, but expected to alter metabolic pathways acutely. |
Experimental Protocols
Generation of SIRT5 Knockout Cell Line via CRISPR/Cas9
This protocol describes the generation of a stable SIRT5 knockout cell line for in vitro target validation studies.
-
gRNA Design and Cloning: Design two or more single guide RNAs (gRNAs) targeting early exons (e.g., exon 2 or 3) of the SIRT5 gene to induce frame-shift mutations. Synthesize and clone the gRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent. Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction of Target Cells: Plate the target cancer cell line (e.g., MDA-MB-231) and infect with the harvested lentivirus in the presence of polybrene (8 µg/mL).[9]
-
Selection and Clonal Isolation: Two days post-infection, select for transduced cells using puromycin at a pre-determined concentration. After selection, perform single-cell sorting into 96-well plates to isolate individual clones.[9]
-
Validation of Knockout: Expand the single-cell colonies. Extract genomic DNA to perform PCR and Sanger sequencing of the target locus to identify clones with frame-shift mutations. Extract protein lysates and perform Western blot analysis using a validated SIRT5 antibody to confirm the complete absence of the SIRT5 protein.
In Vitro Inhibition of SIRT5 Activity
This protocol details the use of a small-molecule inhibitor to assess its effect on cancer cell proliferation.
-
Cell Plating: Seed a cancer cell line known to express SIRT5 (e.g., MCF7) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the SIRT5 inhibitor (e.g., a selective thiourea-based inhibitor) in DMSO. Create a serial dilution of the inhibitor in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the SIRT5 inhibitor or vehicle control.
-
Proliferation Assay: Incubate the cells for 72 hours. Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Measure the absorbance or fluorescence according to the assay manufacturer's instructions. Normalize the data to the vehicle control and plot the results to determine the IC50 value for the inhibitor's effect on cell proliferation.
Visualizations: Workflows and Pathways
Caption: SIRT5 regulates key metabolic enzymes via desuccinylation.
Caption: Experimental workflow for creating a SIRT5 knockout cell line.
Caption: Experimental workflow for testing a SIRT5 inhibitor in vitro.
Caption: Comparing the logic of knockout vs. inhibitor approaches.
Conclusion
Both SIRT5 knockout and pharmacological inhibition are indispensable tools for target validation, each providing complementary information. Genetic knockout offers the most definitive evidence for the physiological and pathophysiological roles of SIRT5 by ensuring complete target ablation.[9][10] However, the potential for developmental compensation can sometimes complicate the interpretation of results in the context of a therapeutic intervention. Conversely, selective small-molecule inhibitors provide a more clinically relevant model by demonstrating the effects of acute, dose-dependent target engagement.[6][8] The risk of off-target effects is a key consideration for inhibitors and necessitates rigorous selectivity profiling.
Ultimately, a robust target validation strategy for SIRT5 leverages both approaches. The phenotypes observed in knockout models provide a foundational understanding of the target's importance, while the effects of potent and selective inhibitors confirm that the target is "druggable" and that its acute modulation can produce the desired therapeutic outcome. The convergence of data from both genetic and pharmacological studies provides the strongest possible validation for advancing a SIRT5-targeted therapeutic program.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 3. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based Inhibitors of the Human Sirtuin 5 Deacylase: Structure–Activity Relationship, Biostructural, and Kinetic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are SIRT5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 012757 - Sirt5 KO Strain Details [jax.org]
- 11. scbt.com [scbt.com]
- 12. Thiosuccinyl peptides as Sirt5-specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sirt5 sirtuin 5 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of SIRT5 Inhibitor Specificity: A Guide for Researchers
This guide provides a detailed comparison of small molecule inhibitors targeting Sirtuin 5 (SIRT5), a crucial mitochondrial deacetylase involved in metabolic regulation. The focus is on evaluating the specificity of these inhibitors through rescue experiments and other validation assays. This document is intended for researchers, scientists, and drug development professionals.
Introduction to SIRT5 and its Inhibition
Sirtuin 5 (SIRT5) is an NAD+-dependent protein deacylase that primarily removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues on target proteins.[1] This activity positions SIRT5 as a key regulator of mitochondrial function and cellular metabolism, with implications in various diseases, including cancer and metabolic disorders.[2] The development of specific SIRT5 inhibitors is a promising therapeutic strategy. However, establishing the on-target specificity of these small molecules is critical to avoid off-target effects. This guide will focus on a compound referred to in some literature as "SIRT5 inhibitor 6" and will compare it with other known SIRT5 inhibitors.
It is important to note that the designation "this compound" can be ambiguous and may refer to different chemical entities in various publications. For this guide, we will primarily focus on the thiobarbiturate-based compound identified as Inhibitor 6 in a comparative study due to the availability of selectivity data. We will also discuss MC3482 , which has been referred to as "compound 6" in some contexts, and a commercially available This compound .
Quantitative Comparison of SIRT5 Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity and selectivity of different compounds referred to as "inhibitor 6" against various sirtuin isoforms.
| Inhibitor Name/Scaffold | Target | IC50 (µM) | Selectivity Profile (IC50 in µM or % Inhibition) | Reference |
| Thiobarbiturate Inhibitor 6 | SIRT5 | 10.7 ± 1.2 | SIRT1: 15.3 ± 1.5, SIRT2: 15.6 ± 1.9, SIRT3: 2% inhibition at 50 µM | [3] |
| MC3482 ("compound 6") | SIRT5 | Not specified (42% desuccinylation inhibition at 50 µM) | SIRT1: No significant impact, SIRT3: ~8% inhibition at 50 µM | [4][5] |
| This compound (Commercial) | SIRT5 | 3.0 | Not specified in initial search | [6] |
Experimental Methodologies for Specificity Determination
Confirming the specificity of a SIRT5 inhibitor requires a multi-pronged approach, including biochemical assays, cellular target engagement studies, and functional rescue experiments.
Biochemical Enzymatic Assays
These assays directly measure the ability of an inhibitor to block the enzymatic activity of purified SIRT5 and other sirtuin isoforms.
Protocol: Fluorogenic SIRT5 Activity Assay
-
Reagents : Purified recombinant human SIRT5 and other sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.), a fluorogenic substrate (e.g., a succinylated peptide with a fluorescent reporter), NAD+, and the inhibitor to be tested.
-
Procedure :
-
The inhibitor is pre-incubated with the sirtuin enzyme in a reaction buffer.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate and NAD+.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacylated substrate.
-
The fluorescence is measured using a microplate reader.
-
-
Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration.[7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8][9]
Protocol: Cellular Thermal Shift Assay
-
Cell Treatment : Intact cells are treated with the SIRT5 inhibitor or a vehicle control.
-
Thermal Denaturation : The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation : Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection : The amount of soluble SIRT5 in the supernatant is quantified, typically by Western blotting or mass spectrometry.
-
Data Analysis : A melting curve is generated by plotting the amount of soluble SIRT5 against the temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.[10]
Rescue Experiments to Confirm On-Target Activity
Rescue experiments are crucial for demonstrating that the observed cellular phenotype of an inhibitor is a direct consequence of its on-target activity. This is typically achieved by showing that the inhibitor's effect can be reversed by overexpressing the target protein.
Signaling Pathways and Experimental Workflows
SIRT5-Regulated Metabolic Pathways
SIRT5 plays a central role in regulating key metabolic pathways within the mitochondria. A simplified diagram of these interactions is presented below.
Caption: SIRT5 regulates key enzymes in central metabolic pathways.
Experimental Workflow for Inhibitor Specificity Testing
The following diagram illustrates a typical workflow for characterizing the specificity of a SIRT5 inhibitor.
Caption: A multi-step workflow to validate SIRT5 inhibitor specificity.
Conclusion
The rigorous evaluation of inhibitor specificity is paramount in the development of targeted therapies. For SIRT5, a combination of in vitro enzymatic assays against a panel of sirtuins, cellular target engagement assays like CETSA, and functional rescue experiments provides a robust framework for confirming on-target activity. While the identity of "this compound" can be ambiguous, the available data on the thiobarbiturate inhibitor 6 and MC3482 highlight the importance of comprehensive selectivity profiling. Future studies should aim to conduct and report rescue experiments to unequivocally link the observed biological effects of novel SIRT5 inhibitors to their intended target.
References
- 1. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the NAD+-Dependent Protein Desuccinylase and Demalonylase Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of SIRT5 Inhibitor 6 (MC3482) Cross-reactivity with SIRT1 and SIRT2
A detailed guide for researchers on the selectivity profile of the SIRT5 inhibitor MC3482, providing experimental data and protocols for comparative evaluation.
Introduction
Sirtuins (SIRTs) are a family of NAD+-dependent deacylases that play crucial roles in cellular metabolism, stress responses, and aging. The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making the development of isoform-selective inhibitors a key objective for therapeutic intervention in various diseases. SIRT5, a mitochondrial sirtuin, is a primary desuccinylase, demalonylase, and deglutarylase. The small molecule inhibitor, designated as compound 6 and identified as MC3482, has emerged as a tool for studying SIRT5 function. This guide provides a comparative analysis of the cross-reactivity of MC3482 with the nuclear sirtuin SIRT1 and the cytoplasmic sirtuin SIRT2, presenting available experimental data and methodologies.
Selectivity Profile of SIRT5 Inhibitor 6 (MC3482)
MC3482 was identified as a specific inhibitor of SIRT5. Experimental data from the primary literature by Polletta et al. (2015) indicates a high degree of selectivity for SIRT5 over other sirtuin isoforms, particularly SIRT1 and SIRT3.
Quantitative Inhibition Data
The following table summarizes the inhibitory activity of MC3482 against SIRT5, SIRT1, and SIRT3. At the time of this publication, specific IC50 values for SIRT2 were not available in the cited literature.
| Sirtuin Isoform | Inhibitor | % Inhibition at 50 µM | IC50 | Reference |
| SIRT5 | MC3482 | 42% | Not explicitly stated | [1] |
| SIRT1 | MC3482 | No significant inhibition | > 50 µM | [1] |
| SIRT3 | MC3482 | 8% | > 50 µM | [1] |
Note: The IC50 value for SIRT1 and SIRT3 is inferred to be greater than 50 µM as no significant inhibition was observed at this concentration.
Experimental Protocols
The determination of sirtuin inhibition by MC3482 was performed using an in vitro enzymatic assay. The following is a generalized protocol based on standard fluorogenic sirtuin activity assays.
In Vitro Sirtuin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific sirtuin isoform.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT5 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated or succinylated lysine residue coupled to a fluorophore like AMC)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test inhibitor (MC3482) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a stop solution)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor (MC3482) in assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and NAD+.
-
Add the serially diluted inhibitor or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT5) to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for a short period to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Signaling Pathways and Experimental Workflow
To understand the potential downstream effects of inhibiting SIRT1, SIRT2, and SIRT5, it is important to consider their roles in cellular signaling pathways. The following diagrams illustrate a simplified overview of their primary localizations and functions, and a typical workflow for assessing inhibitor cross-reactivity.
Caption: Subcellular localization and primary functions of SIRT1, SIRT2, and SIRT5.
Caption: Experimental workflow for evaluating the cross-reactivity of a sirtuin inhibitor.
Conclusion
The available data strongly suggests that the this compound (MC3482) is highly selective for SIRT5, with no significant inhibitory activity against SIRT1 and minimal activity against SIRT3 at a concentration of 50 µM. While direct quantitative data for SIRT2 is not explicitly provided in the primary literature, the high selectivity observed against other sirtuin isoforms suggests a favorable selectivity profile. Researchers utilizing MC3482 as a chemical probe to study SIRT5 function can be reasonably confident in its specificity, particularly at concentrations effective for SIRT5 inhibition. However, as with any chemical inhibitor, it is recommended to perform in-house validation and consider potential off-target effects in the specific experimental context.
References
A Head-to-Head Comparison of Small Molecule SIRT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a member of the NAD+-dependent lysine deacylase family, has emerged as a critical regulator of metabolic pathways, including the urea cycle, fatty acid oxidation, and glycolysis.[1][2] Its primary role in removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine residues distinguishes it from other sirtuins.[1][3][4] Dysregulation of SIRT5 activity has been implicated in various pathologies, including cancer and metabolic diseases, making it a compelling target for therapeutic intervention.[1][5][6] This guide provides a head-to-head comparison of prominent small molecule SIRT5 inhibitors, presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of SIRT5 Inhibitors
The efficacy of a SIRT5 inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other sirtuin isoforms. The following table summarizes the reported IC50 values for several well-characterized and novel small molecule SIRT5 inhibitors against SIRT5 and other sirtuins. Lower IC50 values indicate higher potency.
| Inhibitor | SIRT5 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT6 IC50 (µM) | Notes |
| Suramin | 22[7][8] | 0.297[7][8] | 1.15[7][8] | - | - | Non-selective, also inhibits other enzymes.[7][8] |
| GW5074 | Potent inhibitor (desuccinylation)[1] | - | Known inhibitor | - | - | Substrate-specific effects observed.[1] Also a c-Raf1 kinase inhibitor.[9] |
| Thiobarbiturate Derivative (56) | 2.3 ± 0.2 | 5.3 ± 0.7 | 9.7 ± 1.6 | 41% inhibition at 50 µM | - | Shows some selectivity over SIRT3. |
| (E)-2-cyano-N-phenyl-3-(5-phenylfuran-2-yl)acrylamide Derivative (37) | 5.59 ± 0.75 | - | Substantial selectivity over SIRT2 | - | Substantial selectivity over SIRT6 | Substrate-competitive inhibitor.[10][11] |
| Pyrazolone Derivative (47) | 0.21 ± 0.02 | >3800-fold selective | >3800-fold selective | >3800-fold selective | >3800-fold selective | Potent and highly selective, substrate-competitive. |
| Cyclic Tripeptide (10) | ~2.2 | ≥60-fold selective | ≥60-fold selective | ≥60-fold selective | ≥60-fold selective | Potent and selective. |
| 3-thioureidopropanoic acid derivative (14) | 4.07 | Moderately selective | Moderately selective | Moderately selective | - | Substrate-competitive. |
| 2-hydroxybenzoic acid derivative (11) | 26.4 ± 0.8 | Highly selective | Highly selective | Highly selective | - | Moderate potency with high selectivity.[3] |
Experimental Protocols
Accurate and reproducible assessment of inhibitor performance is critical. Below are detailed methodologies for key experiments used in the characterization of SIRT5 inhibitors.
SIRT5 Enzymatic Activity Assay (Fluorogenic)
This protocol is adapted from commercially available kits and common literature methods for measuring the desuccinylase activity of SIRT5.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a succinylated peptide linked to a fluorophore like AMC)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
Test inhibitors dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic SIRT5 substrate.
-
Add the test inhibitor at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no SIRT5 enzyme).
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer protease cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm for AMC-based substrates).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing endogenous or overexpressed SIRT5
-
Cell culture medium
-
Test inhibitor dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-SIRT5 antibody
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble SIRT5 at each temperature by SDS-PAGE and Western blotting using a specific anti-SIRT5 antibody.
-
Quantify the band intensities and plot the percentage of soluble SIRT5 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Visualizing SIRT5 in Context
SIRT5 Signaling Pathways
SIRT5 is a key regulator of mitochondrial metabolism and cellular stress responses. The diagram below illustrates some of the critical pathways influenced by SIRT5 activity.
Caption: Key metabolic and cellular pathways regulated by SIRT5.
Experimental Workflow for SIRT5 Inhibitor Screening
The following diagram outlines a typical workflow for the identification and characterization of novel SIRT5 inhibitors.
Caption: A streamlined workflow for SIRT5 inhibitor discovery and validation.
Logical Comparison of SIRT5 Inhibitors
This diagram illustrates the key parameters considered when comparing different small molecule inhibitors of SIRT5.
Caption: Key criteria for the comparative evaluation of SIRT5 inhibitors.
References
- 1. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection | MDPI [mdpi.com]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Assay of Lysine Deacylase Sirtuin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Phenotypic Differences: Genetic vs. Pharmacological Inhibition of SIRT5
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 5 (SIRT5), a key mitochondrial NAD+-dependent deacylase, has emerged as a significant regulator of cellular metabolism and a potential therapeutic target for a range of diseases, including metabolic disorders and cancer.[1][2][3] This guide provides an objective comparison of the phenotypic outcomes observed following genetic and pharmacological inhibition of SIRT5, supported by experimental data. We delve into the nuances of these two approaches, offering insights to guide research and drug development strategies.
Overview of SIRT5 Function and Inhibition Strategies
SIRT5 is unique among sirtuins for its robust desuccinylase, demalonylase, and deglutarylase activities, while possessing weak deacetylase activity.[2][4] It primarily resides in the mitochondrial matrix and regulates key metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation (FAO), glycolysis, and the urea cycle, by removing these acyl modifications from lysine residues on target proteins.[1][2][3]
Two primary strategies are employed to probe SIRT5 function and assess its therapeutic potential:
-
Genetic Inhibition: This involves the use of knockout (KO) or knockdown (KD) models, such as SIRT5-/- mice or shRNA/siRNA-mediated gene silencing in cell lines. This approach offers high specificity for the SIRT5 gene.
-
Pharmacological Inhibition: This utilizes small molecule inhibitors that directly bind to and block the catalytic activity of the SIRT5 enzyme. This method offers the advantage of temporal control and potential for therapeutic translation.
Comparative Analysis of Phenotypic Outcomes
The following tables summarize the key phenotypic differences observed between genetic and pharmacological inhibition of SIRT5 across various physiological and pathological contexts.
Table 1: Metabolic Phenotypes
| Metabolic Parameter | Genetic Inhibition (SIRT5 KO/KD) | Pharmacological Inhibition | Key References |
| Global Protein Succinylation | Significantly increased global and mitochondrial protein succinylation. | Increased global and mitochondrial protein succinylation. | [5] |
| Glycolysis | Diminished glycolytic flux in primary hepatocytes from SIRT5-/- mice.[6][7] | SIRT5-dependent inhibition of Pyruvate Kinase M2 (PKM2) in some cancer cells, leading to reduced glycolytic flux.[8] | [6][7][8] |
| TCA Cycle | Increased pyruvate-dependent respiration in SIRT5-deficient liver mitochondria due to enhanced Pyruvate Dehydrogenase Complex (PDC) activity.[8] | Inhibition of SIRT5 can lead to altered TCA cycle flux, though the effects can be context-dependent. | [8] |
| Fatty Acid Oxidation (FAO) | Impaired FAO in SIRT5-deficient myocardium.[8] Cooperative deacetylation of VLCAD by SIRT3 and SIRT5 is required for its function.[8] | Inhibition of SIRT5 desuccinylase activity on ECHA promotes the final step of lipid metabolism.[8] | [8] |
| Urea Cycle & Ammonia Detoxification | SIRT5-KO mice show lower Carbamoyl Phosphate Synthetase 1 (CPS1) activity and higher blood ammonia levels.[1] | Inhibition of SIRT5 with MC3482 leads to increased cellular glutamate and ammonia levels.[8][9] | [1][8][9] |
Table 2: Cancer-Related Phenotypes
| Phenotype | Genetic Inhibition (SIRT5 KO/KD) | Pharmacological Inhibition (e.g., NRD167, MC3482) | Key References |
| Cell Proliferation & Viability | SIRT5 KD inhibits growth and reduces colony formation in most AML cell lines.[10] | Potent and selective SIRT5 inhibitors suppress the transformed properties of breast cancer cells.[11][12] | [10][11][12] |
| Tumor Growth (in vivo) | Genetic SIRT5 disruption in mouse models of breast cancer significantly reduced tumor progression.[11][12] | Pharmacological SIRT5 inhibition significantly reduced mammary tumor growth in both genetically engineered and xenotransplant mouse models.[11][12] | [11][12] |
| Oxidative Stress | SIRT5 KD leads to an increase in mitochondrial superoxide.[10] | SIRT5 inhibition increases mitochondrial oxidative stress in breast cancer cells.[11] | [10][11] |
| Apoptosis | SIRT5 KD triggers apoptosis in SIRT5-dependent AML cells.[10] | Pharmacological inhibition can induce apoptosis in cancer cells. | [10] |
Table 3: Comparison of SIRT5 Inhibitors
| Inhibitor | IC50 (SIRT5) | Selectivity | Cellular Activity | Key References |
| Suramin | 14.2 - 46.6 µM | Pan-sirtuin inhibitor | Yes | [1] |
| MC3482 | < 50% inhibition at 100 µM | Selective over SIRT1/3 | Yes, affects glutamine metabolism | [8][9][11] |
| Thiourea-based inhibitors (e.g., Compound 31) | 3.0 µM | Selective over SIRT1-3, 6 | Yes | [9] |
| NRD167 | Potent and selective | Selective | Yes, induces apoptosis in AML cells | [10] |
Signaling Pathways and Experimental Workflows
SIRT5-Mediated Metabolic Regulation
SIRT5 plays a central role in mitochondrial metabolism by deacylating key enzymes. The following diagram illustrates the major pathways regulated by SIRT5.
References
- 1. Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance [mdpi.com]
- 3. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIRT5 Is a Druggable Metabolic Vulnerability in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological and genetic perturbation establish SIRT5 as a promising target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
